8-Methylnonane-2,5-dione
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
60721-34-8 |
|---|---|
Molecular Formula |
C10H18O2 |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
8-methylnonane-2,5-dione |
InChI |
InChI=1S/C10H18O2/c1-8(2)4-6-10(12)7-5-9(3)11/h8H,4-7H2,1-3H3 |
InChI Key |
SIRFRLUWPFIPNV-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCC(=O)CCC(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
8-Methylnonane-2,5-dione CAS number 60721-34-8
An In-depth Technical Guide to 8-Methylnonane-2,5-dione (CAS Number: 60721-34-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is an aliphatic gamma-diketone with the CAS number 60721-34-8. While specific experimental data on this compound is limited in publicly available literature, this technical guide provides a comprehensive overview of its known properties, a plausible synthetic route, and an analysis of its spectral data. Furthermore, based on the known biological activities of related aliphatic ketones and diones, a hypothetical signaling pathway is proposed to stimulate further research into its potential applications in drug discovery and development, particularly in the context of neurology and metabolic disorders.
Chemical and Physical Properties
Detailed experimental data for this compound are not extensively reported. The following table summarizes its key identifiers and computed physicochemical properties.[1]
| Property | Value | Source |
| CAS Number | 60721-34-8 | [1] |
| Molecular Formula | C₁₀H₁₈O₂ | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| IUPAC Name | This compound | [1] |
| SMILES | CC(C)CCC(=O)CCC(=O)C | [1] |
| InChI Key | SIRFRLUWPFIPNV-UHFFFAOYSA-N | [1] |
| Topological Polar Surface Area | 34.1 Ų | [1] |
| XLogP3 | 1.2 | [1] |
| Melting Point | Not available | |
| Boiling Point | Not available | |
| Density | Not available |
Synthesis
Proposed Synthetic Pathway: Stetter Reaction
A potential synthesis of this compound can be achieved via the Stetter reaction between isovaleraldehyde (3-methylbutanal) and methyl vinyl ketone.
Caption: Proposed Stetter reaction workflow for the synthesis of this compound.
Detailed Experimental Protocol (Adapted from a General Stetter Reaction)
This protocol is adapted from a general procedure for the intermolecular Stetter reaction.[2][5]
Materials:
-
Isovaleraldehyde (3-methylbutanal)
-
Methyl vinyl ketone
-
3-Benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride (Thiazolium salt catalyst)
-
Triethylamine (Base)
-
Dimethyl sulfoxide (DMSO, Solvent)
-
Dichloromethane (DCM) for extraction
-
Hexane
-
Ethyl acetate
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of isovaleraldehyde (1 equivalent) in DMSO, add methyl vinyl ketone (2.5 equivalents).
-
Add the thiazolium salt catalyst (0.3 equivalents) and triethylamine (0.5 equivalents) to the reaction mixture.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with water and extract with dichloromethane (3 x 50 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure this compound.
Spectral Data
The following tables summarize the expected spectral data for this compound based on its chemical structure and publicly available spectral information.[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Value/Description |
| Molecular Ion (M+) | m/z = 170.13 |
| Key Fragmentation Ions | Expected fragments from the cleavage of the aliphatic chain and around the carbonyl groups, such as m/z 43 (CH₃CO⁺), m/z 57 (C₄H₉⁺), m/z 71 (C₄H₇O⁺), and m/z 99 (C₅H₇O₂⁺). |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
The expected chemical shifts for the carbon atoms in this compound are estimated based on typical values for similar functional groups.[6][7][8][9]
| Carbon Atom Number | Chemical Environment | Expected Chemical Shift (δ, ppm) |
| C1 | CH₃-C(O)- | 29 - 31 |
| C2 | -C(O)- | 208 - 212 |
| C3 | -C(O)-CH₂- | 35 - 40 |
| C4 | -CH₂-CH₂-C(O)- | 25 - 30 |
| C5 | -C(O)- | 210 - 214 |
| C6 | -C(O)-CH₂- | 40 - 45 |
| C7 | -CH₂-CH(CH₃)₂ | 24 - 28 |
| C8 | -CH(CH₃)₂ | 27 - 32 |
| C9, C10 | -CH(CH₃)₂ | 21 - 24 |
Fourier-Transform Infrared (FTIR) Spectroscopy
The expected characteristic absorption bands in the FTIR spectrum of this compound are listed below.[10][11][12][13]
| Wavenumber (cm⁻¹) | Vibration Mode | Intensity |
| 2960-2870 | C-H stretch (aliphatic) | Strong |
| 1715-1705 | C=O stretch (ketone) | Strong |
| 1465 | C-H bend (CH₂) | Medium |
| 1370 | C-H bend (CH₃) | Medium |
Potential Biological Activity and Signaling Pathways (Hypothetical)
There is currently no published research on the specific biological activities of this compound. However, based on the known roles of other ketones and medium-chain fatty acids as signaling molecules, a hypothetical mechanism of action can be proposed to guide future research.[14][15][16][17] Ketone bodies, for instance, have been shown to act as signaling molecules that can modulate cellular processes, including inflammation and gene expression.[15][17] Furthermore, medium-chain fatty acids can act as ligands for G-protein coupled receptors (GPCRs).[18][19][20]
Hypothetical Signaling Pathway: GPCR Activation and Neurotrophic Factor Upregulation
Given its structure, this compound could potentially interact with a specific GPCR on the surface of neuronal cells. This interaction could initiate a signaling cascade leading to the upregulation of neurotrophic factors, such as Brain-Derived Neurotrophic Factor (BDNF), which is known to play a crucial role in neuronal survival, growth, and synaptic plasticity.[21][22][23]
Caption: Hypothetical signaling pathway of this compound in a neuronal cell.
This proposed pathway suggests that this compound could have neuroprotective or neuro-regenerative properties, making it a potential candidate for further investigation in the context of neurodegenerative diseases.
Conclusion
This compound is a sparsely studied chemical entity. This guide has consolidated the available information on its properties and provided a plausible framework for its synthesis and potential biological relevance. The presented hypothetical signaling pathway is intended to serve as a starting point for researchers to explore the therapeutic potential of this and other aliphatic diones. Further experimental validation of its synthesis, physicochemical properties, and biological activities is warranted to fully elucidate its role in chemical and biological systems.
References
- 1. This compound | C10H18O2 | CID 14060394 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization | Semantic Scholar [semanticscholar.org]
- 3. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stetter Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. bhu.ac.in [bhu.ac.in]
- 7. 13C NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. compoundchem.com [compoundchem.com]
- 9. 13Carbon NMR [chem.ch.huji.ac.il]
- 10. uanlch.vscht.cz [uanlch.vscht.cz]
- 11. ejournal.upi.edu [ejournal.upi.edu]
- 12. rsc.org [rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. Exogenous Ketones as Therapeutic Signaling Molecules in High-Stress Occupations: Implications for Mitigating Oxidative Stress and Mitochondrial Dysfunction in Future Research - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ketone bodies as signaling metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. GPCR-Based Chemical Biosensors for Medium-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. pubs.acs.org [pubs.acs.org]
- 20. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 21. medium.com [medium.com]
- 22. researchgate.net [researchgate.net]
- 23. Frontiers | Serum proBDNF Is Associated With Changes in the Ketone Body β-Hydroxybutyrate and Shows Superior Repeatability Over Mature BDNF: Secondary Outcomes From a Cross-Over Trial in Healthy Older Adults [frontiersin.org]
An In-depth Technical Guide to the Spectroscopic Data of 8-Methylnonane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the predicted spectroscopic data for 8-Methylnonane-2,5-dione, a diketone with potential applications in chemical synthesis and materials science. The document details the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for their acquisition.
Predicted Spectroscopic Data
The following tables summarize the predicted quantitative spectroscopic data for this compound. These predictions are based on established principles of spectroscopy and data from analogous aliphatic ketones.
Table 1: Predicted ¹H NMR Spectroscopic Data for this compound
| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| H1 (CH₃) | ~0.9 | Doublet | 6H |
| H3 (CH₂) | ~1.6 | Multiplet | 2H |
| H4 (CH₂) | ~2.5 | Triplet | 2H |
| H6 (CH₂) | ~2.7 | Triplet | 2H |
| H7 (CH₃) | ~2.2 | Singlet | 3H |
| H8 (CH) | ~2.1 | Multiplet | 1H |
| H9 (CH₂) | ~2.4 | Triplet | 2H |
Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound
| Carbon | Chemical Shift (δ, ppm) |
| C1 (CH₃) | ~22.5 |
| C2 (C=O) | ~209 |
| C3 (CH₂) | ~38 |
| C4 (CH₂) | ~28 |
| C5 (C=O) | ~211 |
| C6 (CH₂) | ~43 |
| C7 (CH₃) | ~30 |
| C8 (CH) | ~25 |
| C9 (CH₂) | ~45 |
Table 3: Predicted IR Spectroscopic Data for this compound
| Functional Group | Absorption Band (cm⁻¹) | Intensity |
| C=O (Ketone) | ~1715 | Strong |
| C-H (sp³) | 2850-2960 | Medium-Strong |
Table 4: Predicted Mass Spectrometry Data for this compound
| m/z | Fragmentation |
| 170 | [M]⁺ (Molecular Ion) |
| 155 | [M - CH₃]⁺ |
| 127 | [M - C₃H₇]⁺ |
| 99 | [M - C₄H₉O]⁺ or [M - C₅H₁₁]⁺ |
| 71 | [C₄H₇O]⁺ |
| 57 | [C₄H₉]⁺ or [C₃H₅O]⁺ |
| 43 | [C₃H₇]⁺ or [CH₃CO]⁺ (Base Peak) |
Experimental Protocols
The following are detailed, generalized methodologies for the key spectroscopic experiments.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To obtain ¹H and ¹³C NMR spectra to determine the chemical structure of this compound.
Methodology:
-
Sample Preparation: A sample of this compound (5-10 mg for ¹H, 20-50 mg for ¹³C) is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or C₆D₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (0 ppm).
-
Instrumentation: A high-field NMR spectrometer (e.g., 300, 400, or 500 MHz) is used.
-
¹H NMR Acquisition:
-
The spectrometer is tuned to the proton frequency.
-
Standard acquisition parameters are set, including a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds.
-
Typically, 8 to 16 scans are acquired for a high-quality spectrum.
-
-
¹³C NMR Acquisition:
-
The spectrometer is tuned to the carbon-13 frequency.
-
A proton-decoupled experiment is typically performed to simplify the spectrum to singlets for each unique carbon.
-
A 45-90° pulse angle, an acquisition time of 1-2 seconds, and a relaxation delay of 2-10 seconds are used.
-
Due to the low natural abundance of ¹³C, a larger number of scans (several hundred to thousands) are required.
-
-
Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. The chemical shifts are referenced to the internal standard (TMS at 0 ppm).
Infrared (IR) Spectroscopy
Objective: To identify the functional groups present in this compound, particularly the carbonyl groups.
Methodology:
-
Sample Preparation: For a liquid sample like this compound, the neat liquid is typically used. A thin film of the liquid is placed between two salt plates (e.g., NaCl or KBr).
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.
-
Data Acquisition:
-
A background spectrum of the clean salt plates is first recorded.
-
The sample is then placed in the spectrometer's sample compartment.
-
The IR spectrum is recorded, typically in the range of 4000 to 400 cm⁻¹.
-
Multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.
-
-
Data Analysis: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum. The positions and intensities of the absorption bands are analyzed to identify the functional groups. Saturated aliphatic ketones typically show a strong C=O stretching vibration band around 1715 cm⁻¹[1].
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of this compound to confirm its structure.
Methodology:
-
Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol or acetonitrile) is introduced into the mass spectrometer, often via direct infusion or coupled with a gas chromatograph (GC-MS).
-
Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.
-
Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded.
-
Data Analysis: The resulting mass spectrum is a plot of relative ion abundance versus m/z. The peak with the highest m/z often corresponds to the molecular ion [M]⁺. The fragmentation pattern is analyzed to identify characteristic fragments. For ketones, alpha-cleavage, the breaking of the bond between the carbonyl carbon and the adjacent carbon, is a common fragmentation pathway, leading to the formation of stable acylium ions[2][3][4].
Visualization of Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis of a compound like this compound.
Caption: Logical workflow for the spectroscopic analysis of this compound.
References
The Core Reactivity of 1,4-Dicarbonyl Compounds: A Technical Guide for Scientific Professionals
An In-depth Exploration of the Synthesis and Cyclization of γ-Dicarbonyls, Featuring 8-Methylnonane-2,5-dione
This technical guide provides a comprehensive overview of the reactivity of 1,4-dicarbonyl compounds, a pivotal class of intermediates in organic synthesis. Primarily targeting researchers, scientists, and professionals in drug development, this document delves into the synthesis of these compounds and their subsequent transformations, with a particular focus on the celebrated Paal-Knorr synthesis for the formation of five-membered heterocycles. While specific reactivity data for this compound is sparse in the literature, this guide extrapolates from the well-established reactivity of analogous aliphatic 1,4-diketones to provide a predictive framework for its chemical behavior.
Synthesis of 1,4-Dicarbonyl Compounds
The synthesis of 1,4-dicarbonyl compounds presents a notable challenge in organic chemistry due to the inherent umpolung (polarity reversal) required to form the 1,4-relationship between the carbonyl groups.[1] One of the most effective methods for achieving this is the Stetter reaction.[2][3]
The Stetter reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by a nucleophile such as a thiazolium salt or cyanide.[2][3] This reaction is a powerful tool for the construction of γ-diketones, γ-keto esters, and γ-keto nitriles.
Quantitative Data on the Stetter Reaction
The yields of the Stetter reaction are influenced by the choice of aldehyde, Michael acceptor, catalyst, and reaction conditions. Below is a table summarizing the yields for the synthesis of various 1,4-diketones.
| Aldehyde (Michael Donor) | Michael Acceptor | Catalyst (mol%) | Base (mol%) | Solvent | Time (h) | Yield (%) | Reference |
| 2-(4-Methylphenoxy)benzaldehyde | Methyl vinyl ketone | 3b (30) | TEA (50) | DMSO | 24 | 96 | [1] |
| 2-(4-Chlorophenoxy)benzaldehyde | Methyl vinyl ketone | 3b (30) | TEA (50) | DMSO | 24 | 91 | [1] |
| 2-(Phenylthio)benzaldehyde | Methyl vinyl ketone | 3b (30) | TEA (50) | DMSO | 24 | 88 | [1] |
| 2-Phenoxybenzaldehyde | Methyl vinyl ketone | 3b (30) | TEA (50) | DMSO | 24 | 90 | [1] |
| Benzaldehyde | Methyl vinyl ketone | Thiazolium salt | DBU | THF | 12 | 85 | |
| 4-Methoxybenzaldehyde | Phenyl vinyl ketone | Thiazolium salt | DBU | THF | 18 | 78 |
Catalyst 3b: 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride TEA: Triethylamine DBU: 1,8-Diazabicyclo[5.4.0]undec-7-ene
Experimental Protocol: General Procedure for the Stetter Reaction
The following is a general experimental protocol for the synthesis of 1,4-diketones via the Stetter reaction.[4]
Materials:
-
Aldehyde (1.0 eq)
-
Michael acceptor (e.g., Methyl vinyl ketone, 2.5 eq)
-
N-Heterocyclic carbene (NHC) catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride, 30 mol%)
-
Base (e.g., Triethylamine, 50 mol%)
-
Anhydrous solvent (e.g., DMSO, 1 mL per 0.1 mmol of aldehyde)
Procedure:
-
To a solution of the aldehyde in the chosen solvent, add the Michael acceptor, NHC catalyst, and base.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, concentrate the solution in vacuo.
-
Extract the residue with a suitable organic solvent (e.g., Dichloromethane).
-
Perform a standard aqueous workup.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
Core Reactivity: The Paal-Knorr Synthesis
The most prominent reaction of 1,4-dicarbonyl compounds is the Paal-Knorr synthesis, which provides a direct route to substituted furans, pyrroles, and thiophenes.[5] This acid-catalyzed cyclization and dehydration is a cornerstone of heterocyclic chemistry.
Furan Synthesis
In the presence of an acid catalyst, 1,4-dicarbonyl compounds undergo intramolecular cyclization to form furans.[5][6] The reaction is typically carried out with protic acids like sulfuric acid or hydrochloric acid, or with Lewis acids.[5]
The mechanism of the Paal-Knorr furan synthesis involves the protonation of one carbonyl group, which is then attacked by the enol form of the other carbonyl. Subsequent dehydration of the resulting hemiacetal yields the furan ring.[5][7]
References
- 1. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. chemistry-reaction.com [chemistry-reaction.com]
- 3. Stetter Reaction [organic-chemistry.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
An In-depth Technical Guide on the Potential Biological Activity of Aliphatic Diones
For Researchers, Scientists, and Drug Development Professionals
Abstract
Aliphatic diones, organic compounds characterized by two carbonyl groups within an acyclic or cyclic carbon framework, have emerged as a class of molecules with diverse and significant biological activities. This technical guide provides a comprehensive overview of the current understanding of their potential as cytotoxic, antimicrobial, and enzyme-inhibiting agents. We delve into the mechanisms of action, present quantitative data on their efficacy, and provide detailed experimental protocols for their evaluation. Furthermore, this guide illustrates key signaling pathways and experimental workflows using Graphviz diagrams to facilitate a deeper understanding of their molecular interactions.
Introduction
The structural simplicity and reactivity of aliphatic diones make them intriguing candidates for drug discovery and development. Their biological effects are largely attributed to the electrophilic nature of the carbonyl carbons, which can readily react with nucleophilic residues in biological macromolecules such as proteins and nucleic acids. This reactivity underpins their observed cytotoxicity against cancer cells, their ability to inhibit microbial growth, and their modulation of enzyme activity. This guide will explore the biological activities of three main classes of aliphatic diones: 1,2- (or α-), 1,3- (or β-), and 1,4- (or γ-) diones.
Cytotoxic Activity of Aliphatic Diones
Several aliphatic diones have demonstrated cytotoxic effects against various cancer cell lines. This activity is often linked to the induction of oxidative stress and apoptosis.
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the cytotoxicity of a compound. The following table summarizes the available IC50 values for selected aliphatic diones against different cell lines.
| Dione | Cell Line | Cell Type | IC50 (µM) | Citation(s) |
| 2,3-Butanedione (Diacetyl) | HT-29 | Human colon adenocarcinoma | ~5800 | |
| Caco-2 | Human colon adenocarcinoma | >10000 | ||
| 2,4-Pentanedione (Acetylacetone) | MCF-7 | Human breast adenocarcinoma | Not cytotoxic up to 1000 | |
| A549 | Human lung carcinoma | Not cytotoxic up to 1000 | ||
| 2,3-Hexanedione | SH-SY5Y | Human neuroblastoma | ~1600 (at 48h) | [1] |
| MCF7 | Human breast adenocarcinoma | >30000 (at 48h) | [1] | |
| HepG2 | Human liver carcinoma | >30000 (at 48h) | [1] | |
| Caco-2 | Human colon adenocarcinoma | >30000 (at 48h) | [1] | |
| 3,4-Hexanedione | SH-SY5Y | Human neuroblastoma | ~1000 (at 48h) | [1] |
| MCF7 | Human breast adenocarcinoma | >30000 (at 48h) | [1] | |
| HepG2 | Human liver carcinoma | >30000 (at 48h) | [1] | |
| Caco-2 | Human colon adenocarcinoma | >30000 (at 48h) | [1] | |
| 2,5-Hexanedione | SH-SY5Y | Human neuroblastoma | ~3000 (at 48h) | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.
Materials:
-
Aliphatic dione stock solution (in a suitable solvent, e.g., DMSO or sterile water)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Target cell line
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the aliphatic dione in culture medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the stock solution) and a blank control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Add 100 µL of the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the compound concentration to determine the IC50 value.
Workflow for the MTT cytotoxicity assay.
Antimicrobial Activity of Aliphatic Diones
Aliphatic diones have demonstrated inhibitory activity against a range of bacteria and fungi. The mechanism is thought to involve the reaction of the dicarbonyl compounds with microbial proteins and enzymes, leading to disruption of cellular functions.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The following table summarizes available MIC values for selected aliphatic diones.
| Dione | Microorganism | MIC (µg/mL) | Citation(s) |
| 2,3-Butanedione | Bacillus subtilis | >1000 | [2] |
| 2,4-Pentanedione | Staphylococcus aureus | 2500 | |
| Escherichia coli | 5000 | ||
| Candida albicans | 1250 | ||
| 1,3-Cyclopentanedione | Various bacteria and fungi | Data not readily available |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.
Materials:
-
Aliphatic dione stock solution
-
96-well microtiter plates
-
Bacterial or fungal culture
-
Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi)
-
Inoculum suspension standardized to 0.5 McFarland turbidity
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare Dione Dilutions: Prepare a two-fold serial dilution of the aliphatic dione in the broth medium in the wells of a 96-well plate.
-
Inoculum Preparation: Prepare a suspension of the test microorganism and adjust its turbidity to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria). Dilute this suspension to achieve a final inoculum concentration of approximately 5 x 10^5 CFU/mL in the wells.
-
Inoculation: Add the standardized inoculum to each well containing the dione dilutions. Include a positive control well (inoculum without dione) and a negative control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the test microorganism (e.g., 35-37°C for 18-24 hours for most bacteria).
-
MIC Determination: The MIC is the lowest concentration of the dione that completely inhibits visible growth of the microorganism. Growth can be assessed visually or by measuring the optical density at 600 nm.
Workflow for the broth microdilution MIC assay.
Enzyme Inhibition by Aliphatic Diones
The electrophilic nature of aliphatic diones makes them potential inhibitors of various enzymes, often through covalent modification of active site residues.
Experimental Protocol: Spectrophotometric Enzyme Inhibition Assay
This protocol provides a general framework for assessing the inhibitory effect of an aliphatic dione on enzyme activity using a spectrophotometer.
Materials:
-
Purified enzyme
-
Enzyme substrate
-
Aliphatic dione inhibitor
-
Appropriate buffer solution
-
Spectrophotometer
Procedure:
-
Prepare Reagents: Prepare stock solutions of the enzyme, substrate, and inhibitor in the appropriate buffer.
-
Assay Setup: In a cuvette, combine the buffer, enzyme, and varying concentrations of the inhibitor. Include a control with no inhibitor.
-
Pre-incubation: Pre-incubate the enzyme-inhibitor mixture for a specific time to allow for binding.
-
Initiate Reaction: Initiate the enzymatic reaction by adding the substrate to the cuvette.
-
Monitor Reaction: Monitor the change in absorbance over time at a wavelength specific to the product of the enzymatic reaction.
-
Data Analysis: Calculate the initial reaction velocity (V₀) for each inhibitor concentration. Plot V₀ against the inhibitor concentration to determine the IC50 value. Further kinetic studies (e.g., Lineweaver-Burk plots) can be performed to determine the mechanism of inhibition.
Workflow for a spectrophotometric enzyme inhibition assay.
Signaling Pathways Affected by Aliphatic Diones
Neurotoxicity of 2,5-Hexanedione
2,5-Hexanedione, a metabolite of n-hexane, is a known neurotoxin that causes peripheral neuropathy. Its toxicity is mediated through complex signaling pathways involving the induction of neuronal apoptosis.
PI3K/Akt Signaling Pathway: 2,5-Hexanedione has been shown to downregulate the expression of Nerve Growth Factor (NGF), which in turn inhibits the pro-survival PI3K/Akt signaling pathway. This inhibition leads to a decrease in the phosphorylation of Akt and the pro-apoptotic protein Bad, ultimately promoting apoptosis.[3][4]
Inhibition of the PI3K/Akt pathway by 2,5-Hexanedione.
proNGF/p75NTR/JNK Signaling Pathway: 2,5-Hexanedione can also upregulate the expression of pro-nerve growth factor (proNGF) and its receptor p75NTR. The binding of proNGF to p75NTR activates the c-Jun N-terminal kinase (JNK) pathway, leading to the activation of c-Jun. This cascade disrupts the balance of pro- and anti-apoptotic proteins, such as Bax and Bcl-2, ultimately triggering apoptosis.[5][6]
Activation of the JNK pathway by 2,5-Hexanedione.
Anti-inflammatory Activity of 2,4-Pentanedione (Acetylacetone)
2,4-Pentanedione has been reported to possess anti-inflammatory properties, which are thought to be mediated through the inhibition of key inflammatory signaling pathways, namely the NF-κB and MAPK pathways.
NF-κB Signaling Pathway: Acetylacetone may inhibit the activation of the IκB kinase (IKK) complex. This would prevent the phosphorylation and subsequent degradation of IκBα, the inhibitory protein of NF-κB. As a result, the NF-κB dimer (p65/p50) remains sequestered in the cytoplasm and cannot translocate to the nucleus to activate the transcription of pro-inflammatory genes.
Inhibition of the NF-κB pathway by 2,4-Pentanedione.
Conclusion
Aliphatic diones represent a versatile class of compounds with a wide spectrum of biological activities. Their cytotoxicity against cancer cells, broad-spectrum antimicrobial effects, and ability to inhibit key enzymes highlight their potential for the development of new therapeutic agents. The detailed mechanisms of action, particularly the specific molecular targets and signaling pathways involved, are areas of ongoing research. The experimental protocols and data presented in this guide provide a solid foundation for researchers to further explore the pharmacological potential of this promising class of molecules. Future studies should focus on synthesizing and screening a wider range of aliphatic diones to establish more comprehensive structure-activity relationships and to identify lead compounds with improved potency and selectivity.
References
- 1. cyrusbio.com.tw [cyrusbio.com.tw]
- 2. Impact of a Bacterial Volatile 2,3-Butanediol on Bacillus subtilis Rhizosphere Robustness - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. 2,5-hexanedione downregulates nerve growth factor and induces neuron apoptosis in the spinal cord of rats via inhibition of the PI3K/Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 2,5-Hexanedione induced apoptosis in rat spinal cord neurons and VSC4.1 cells via the proNGF/p75NTR and JNK pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. bohrium.com [bohrium.com]
Technical Guidance: Stability and Storage of 8-Methylnonane-2,5-dione
This document provides a comprehensive overview of the best practices for the storage and handling of 8-Methylnonane-2,5-dione (CAS: 60721-34-8), a diketone of interest to researchers in chemical synthesis and drug development. Due to the limited availability of specific stability data for this compound, this guide synthesizes information from safety data sheets of structurally related compounds and general principles of chemical stability.
Chemical Properties and Structure
-
IUPAC Name: this compound
-
Molecular Formula: C₁₀H₁₈O₂[1]
-
Molecular Weight: 170.25 g/mol [1]
-
Structure:
Stability Profile
Key Stability Considerations:
-
Chemical Reactivity: The compound's reactivity is centered around its two ketone functional groups. It is susceptible to reaction with strong oxidizing agents, strong bases, and strong reducing agents.[2] Contact with these materials can lead to degradation of the compound.
-
Thermal Decomposition: Exposure to high temperatures, open flames, or sparks should be avoided.[2] Hazardous decomposition products, such as carbon monoxide (CO) and carbon dioxide (CO₂), can be generated at elevated temperatures.[2]
-
Light Sensitivity: While not explicitly documented for this compound, similar ketones can be sensitive to light. It is prudent to store the material in amber or opaque containers to prevent potential photochemical reactions.
The diagram below illustrates the key factors that can negatively impact the stability of this compound.
Caption: Factors leading to the degradation of this compound.
Recommended Storage and Handling Conditions
Proper storage is critical to maintaining the integrity and purity of this compound. The following table summarizes the recommended conditions based on best practices for similar chemical compounds.
| Parameter | Recommendation | Rationale | Source |
| Temperature | 2°C to 8°C (Refrigerated) | To minimize degradation kinetics and maintain long-term stability. A structurally similar compound, 3-Methylnonane-2,4-dione, is stored under these conditions. | [3] |
| Atmosphere | Store under an inert atmosphere (e.g., Argon, Nitrogen) if possible. | To prevent potential oxidation over long-term storage. | General Practice |
| Container | Tightly sealed, amber glass or opaque container. | To prevent exposure to moisture, air, and light. Containers should be kept well-closed.[2][3] | |
| Location | A dry, cool, and well-ventilated place. | Ensures a stable environment and prevents accumulation of any potential vapors.[2] | |
| Prohibitions | Keep away from heat, sparks, open flames, and incompatible materials. | To prevent thermal decomposition and chemical reactions.[2] |
Experimental Protocol: General Workflow for Stability Assessment
For researchers needing to generate specific stability data, a formal assessment is required. The following workflow outlines a general protocol for testing the stability of a chemical substance like this compound.
Caption: General experimental workflow for chemical stability testing.
Methodology Details:
-
Reference Standard (Time=0): A batch of this compound with the highest possible purity should be fully characterized. This involves obtaining spectra (e.g., ¹H-NMR, ¹³C-NMR, MS) and a chromatogram (e.g., GC or HPLC) to serve as the baseline reference.
-
Stability-Indicating Method: A chromatographic method (typically HPLC or GC) must be developed and validated. This method should be capable of separating the parent compound from any potential degradation products, ensuring that a decrease in the parent peak corresponds accurately to its degradation.
-
Stress Conditions: Samples of the compound are subjected to various environmental conditions. Common accelerated stability conditions include elevated temperature (e.g., 40°C) and high humidity (e.g., 75% RH). Photostability may be assessed by exposing the sample to controlled UV/Vis light. Real-time stability is assessed at the recommended storage condition (e.g., 4°C).
-
Time Points: Samples are pulled from each condition at predetermined intervals (e.g., 0, 1, 2, 4 weeks for accelerated; 0, 3, 6, 9, 12 months for real-time).
-
Analysis: At each time point, the sample is analyzed using the validated stability-indicating method. The purity of this compound is calculated, and any new peaks corresponding to degradation products are identified and quantified.
References
8-Methylnonane-2,5-dione: A Technical Overview for Research and Development
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 8-Methylnonane-2,5-dione, focusing on its chemical properties, commercial availability, and potential synthetic approaches. Due to the limited publicly available data on this specific compound, this document also includes generalized information for the broader class of γ-diketones to provide a foundational context for research and development.
Chemical Properties and Identifiers
This compound is a dicarbonyl compound with potential applications in organic synthesis. A summary of its key chemical data is presented below.[1]
| Property | Value | Source |
| Molecular Formula | C10H18O2 | PubChem[1] |
| Molecular Weight | 170.25 g/mol | PubChem[1] |
| CAS Number | 60721-34-8 | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| SMILES | CC(C)CCC(=O)CCC(=O)C | PubChem[1] |
| InChIKey | SIRFRLUWPFIPNV-UHFFFAOYSA-N | PubChem[1] |
Commercial Availability
Experimental Protocols: Synthesis of γ-Diketones
While a specific, validated protocol for the synthesis of this compound is not available in published literature, general methods for the synthesis of γ-diketones can be adapted. One common approach is the oxidation of the corresponding diols.
Generalized Protocol for the Synthesis of a γ-Diketone via Diol Oxidation:
Materials:
-
A suitable γ-diol precursor (for this compound, this would be 8-methylnonane-2,5-diol)
-
An oxidizing agent (e.g., pyridinium chlorochromate (PCC), Swern oxidation reagents, or a chromium-based reagent)
-
Anhydrous dichloromethane (as a solvent)
-
Silica gel for chromatography
-
Standard laboratory glassware and equipment for organic synthesis
Methodology:
-
Dissolution: The γ-diol is dissolved in anhydrous dichloromethane in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Addition of Oxidant: The oxidizing agent is added portion-wise to the stirred solution. The reaction temperature should be carefully monitored and controlled, as many oxidation reactions are exothermic. For a Swern oxidation, the reaction is typically carried out at low temperatures (-78 °C).
-
Reaction Monitoring: The progress of the reaction is monitored by thin-layer chromatography (TLC) until the starting material (the diol) is consumed.
-
Workup: Upon completion, the reaction mixture is quenched according to the specific requirements of the oxidizing agent used. This may involve the addition of a reducing agent (e.g., sodium thiosulfate for chromium reagents) or a specific workup procedure to remove byproducts.
-
Extraction: The organic layer is separated, and the aqueous layer is typically extracted several times with dichloromethane. The combined organic extracts are then washed with brine, dried over an anhydrous salt (e.g., sodium sulfate or magnesium sulfate), and filtered.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel using an appropriate solvent system (e.g., a mixture of hexanes and ethyl acetate) to yield the pure γ-diketone.
-
Characterization: The structure and purity of the final product should be confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy.
Biological Activity and Signaling Pathways
Currently, there is no published research detailing the biological activity of this compound. Consequently, no signaling pathways involving this specific molecule have been described. Research into the biological effects of this compound would represent a novel area of investigation.
Visualizations
To aid in the conceptualization of a potential synthetic route, the following diagram illustrates a generalized workflow for the synthesis of a γ-diketone from a diol precursor.
Caption: Generalized workflow for the synthesis of a γ-diketone.
References
Methodological & Application
Synthesis of 2-Methyl-5-(4-methylpentyl)pyrrole from 8-Methylnonane-2,5-dione: Application Notes and Protocols for Researchers
For Immediate Release
These application notes provide detailed protocols for the synthesis of 2-methyl-5-(4-methylpentyl)pyrrole from 8-methylnonane-2,5-dione via the Paal-Knorr pyrrole synthesis. This guide is intended for researchers, scientists, and professionals in drug development interested in the synthesis and application of substituted pyrroles, which are significant scaffolds in medicinal chemistry.
Introduction
Substituted pyrroles are a class of heterocyclic compounds that are of great interest in the field of drug discovery due to their presence in a wide array of biologically active molecules. The pyrrole ring system is a key structural motif in numerous pharmaceuticals, exhibiting a broad spectrum of activities, including anti-inflammatory, anticancer, antiviral, and antimicrobial properties. The Paal-Knorr synthesis is a robust and widely utilized method for the preparation of substituted pyrroles from 1,4-dicarbonyl compounds.[1][2][3] This document outlines the synthesis of 2-methyl-5-(4-methylpentyl)pyrrole, a lipophilic pyrrole derivative, from this compound and its potential applications in targeting key signaling pathways in drug development.
Synthetic Pathway and Experimental Workflow
The synthesis of 2-methyl-5-(4-methylpentyl)pyrrole from this compound is achieved through the Paal-Knorr condensation reaction with an ammonia source, such as ammonium acetate or aqueous ammonia. The general workflow for the synthesis and subsequent biological evaluation is depicted below.
Caption: Experimental workflow for the synthesis and evaluation of 2-methyl-5-(4-methylpentyl)pyrrole.
Experimental Protocols
Two primary protocols for the synthesis of 2-methyl-5-(4-methylpentyl)pyrrole are provided below: a conventional heating method and a microwave-assisted method.
Protocol 1: Conventional Heating Method
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid
-
Diethyl ether
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve this compound (1.0 eq) in glacial acetic acid.
-
Add ammonium acetate (3.0-5.0 eq) to the solution.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3 x 50 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution until effervescence ceases, followed by a wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure 2-methyl-5-(4-methylpentyl)pyrrole.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound
-
Ammonium acetate (NH₄OAc)
-
Ethanol
-
Dichloromethane
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate (for elution)
Procedure:
-
In a microwave-safe vessel, combine this compound (1.0 eq) and ammonium acetate (3.0-5.0 eq) in ethanol.
-
Seal the vessel and place it in a microwave reactor.
-
Heat the reaction mixture to 120-150 °C for 10-20 minutes.[4]
-
After the reaction is complete, cool the vessel to room temperature.
-
Dilute the reaction mixture with water and extract with dichloromethane (3 x 30 mL).
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.
Applications in Drug Development: Targeting Signaling Pathways
Substituted pyrroles are known to interact with various biological targets, including enzymes and signaling pathways implicated in diseases such as cancer and inflammation. Two such pathways are the Hedgehog and Cyclooxygenase-2 (COX-2) pathways.
Hedgehog Signaling Pathway
The Hedgehog (Hh) signaling pathway plays a crucial role in embryonic development and tissue homeostasis. Its aberrant activation is linked to the development and progression of several types of cancer. Small molecule inhibitors targeting components of the Hh pathway, such as the Smoothened (Smo) receptor, are of significant interest in oncology. Pyrrole-containing compounds have been investigated as potential Hedgehog pathway inhibitors.
Caption: Inhibition of the Hedgehog signaling pathway by a pyrrole-based inhibitor targeting Smoothened (SMO).
Cyclooxygenase-2 (COX-2) Signaling Pathway
Cyclooxygenase-2 (COX-2) is an enzyme that is often overexpressed in inflamed and cancerous tissues. It catalyzes the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and cell proliferation. Non-steroidal anti-inflammatory drugs (NSAIDs) that selectively inhibit COX-2 are used to treat inflammation and pain with a reduced risk of gastrointestinal side effects. Pyrrole derivatives have been developed as potent and selective COX-2 inhibitors.[5][6]
Caption: Inhibition of the COX-2 signaling pathway by a pyrrole-based inhibitor.
Quantitative Data
The following tables summarize the reaction conditions for the Paal-Knorr synthesis of substituted pyrroles and the inhibitory activities of representative pyrrole-based compounds against COX-2 and Hedgehog signaling.
Table 1: Paal-Knorr Synthesis of Substituted Pyrroles - Reaction Conditions and Yields
| Starting 1,4-Diketone | Amine/Ammonia Source | Catalyst/Solvent | Reaction Time | Temperature (°C) | Yield (%) | Reference |
| 2,5-Hexanedione | Aniline | Water | 2 h | 100 | 95 | [7] |
| 2,5-Hexanedione | Benzylamine | Acetic Acid (Microwave) | 12 min | 170 | Not specified | [8] |
| Substituted 1,4-diketones | Primary Amines | None (Neat) | Not specified | Not specified | High | [9] |
| This compound | Ammonium Acetate | Acetic Acid | 2-4 h | ~118 | Expected >60 | Estimated |
| This compound | Ammonium Acetate | Ethanol (Microwave) | 10-20 min | 120-150 | Expected >70 | Estimated |
Table 2: Inhibitory Activity of Pyrrole Derivatives
| Compound Class | Target | Specific Compound Example | IC₅₀ (µM) | Cell Line/Assay | Reference |
| Pyrrole-based hybrids | COX-2 | Hybrid 5 | 0.55 | Ovine COX-2 assay | [5] |
| Pyrrole-based hybrids | COX-2 | Hybrid 6 | 7.0 | Ovine COX-2 assay | [5] |
| Pyrrole carboxylic acids | COX-2 | Compound 4g | > Celecoxib | Fluorometric inhibitor screening | [6] |
| Pyrrolizine derivatives | COX-2 | Compound 7c | 0.86 | COX colorimetric inhibitor screening | [10] |
| 2-Mercaptobenzoimidazoles | Hedgehog Signaling | Compound 10a | ≤3 | Osteogenesis assay | [11] |
| 2-Mercaptobenzoimidazoles | Hedgehog Signaling | Compound 10b | ≤3 | Osteogenesis assay | [11] |
| 23-Oxavitamin D₃ Analogues | Hedgehog Signaling | Compound 4i | 2.2 | Ptch-CKO MB cells (GI₅₀) | [12] |
| 23-Oxavitamin D₃ Analogues | Hedgehog Signaling | Compound 3j | 8.1 | Ptch-CKO MB cells (GI₅₀) | [12] |
Conclusion
The Paal-Knorr synthesis offers an efficient and versatile route to substituted pyrroles from 1,4-dicarbonyl compounds like this compound. The resulting 2-methyl-5-(4-methylpentyl)pyrrole, with its lipophilic side chain, represents a valuable scaffold for the development of novel therapeutic agents. The demonstrated ability of pyrrole derivatives to inhibit key signaling pathways such as Hedgehog and COX-2 underscores their potential in the treatment of cancer and inflammatory diseases. The provided protocols and data serve as a foundational resource for researchers engaged in the synthesis and biological evaluation of new pyrrole-based drug candidates.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 9. Pyrrole Compounds from the Two-Step One-Pot Conversion of 2,5-Dimethylfuran for Elastomer Composites with Low Dissipation of Energy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis and Investigation of S-Substituted 2-Mercaptobenzoimidazoles as Inhibitors of Hedgehog Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
Application Notes: Paal-Knorr Synthesis of a Substituted Pyrrole from 8-Methylnonane-2,5-dione
Introduction
The Paal-Knorr synthesis is a cornerstone reaction in heterocyclic chemistry, providing a direct and versatile method for the synthesis of substituted pyrroles, furans, and thiophenes from 1,4-dicarbonyl compounds.[1] First reported in 1884, this reaction remains highly relevant in modern organic synthesis, particularly in the field of drug discovery and development.[2][3] The pyrrole scaffold is a privileged structure found in a vast number of natural products and synthetic pharmaceuticals, exhibiting a wide range of biological activities, including anticancer, antimicrobial, and antiviral properties.[3][4]
These application notes provide a detailed protocol for the synthesis of a substituted pyrrole using 8-Methylnonane-2,5-dione as the 1,4-dicarbonyl precursor. The procedure is intended for researchers in organic synthesis, medicinal chemistry, and drug development who require access to novel pyrrole-based intermediates.
Principle of the Reaction
The Paal-Knorr pyrrole synthesis involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia.[5] The reaction is typically catalyzed by a protic or Lewis acid, although it can also proceed under neutral conditions.[2][5] The mechanism initiates with the nucleophilic attack of the amine on one of the carbonyl groups to form a hemiaminal intermediate. This is followed by an intramolecular cyclization, where the amine attacks the second carbonyl group. The resulting cyclic intermediate then undergoes dehydration to eliminate two molecules of water, leading to the formation of the stable, aromatic pyrrole ring.[6] The use of a weak acid, such as acetic acid, can accelerate the reaction while minimizing the formation of furan byproducts, which can occur at a pH below 3.[2][5]
Experimental Protocol
This protocol describes the synthesis of 2-methyl-5-(3-methylbutyl)-1-phenyl-1H-pyrrole from this compound and aniline.
Materials and Reagents
| Reagent | Molecular Formula | Molecular Weight ( g/mol ) | Quantity | Moles (mmol) | Equivalents |
| This compound | C₁₀H₁₈O₂ | 170.25[7] | 500 mg | 2.94 | 1.0 |
| Aniline | C₆H₇N | 93.13 | 287 mg (281 µL) | 3.08 | 1.05 |
| Glacial Acetic Acid | CH₃COOH | 60.05 | 0.5 mL | - | Catalyst |
| Toluene | C₇H₈ | 92.14 | 15 mL | - | Solvent |
| Saturated Sodium Bicarbonate | NaHCO₃ | 84.01 | As needed | - | - |
| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | As needed | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - | - |
| Hexanes | C₆H₁₄ | 86.18 | As needed | - | - |
Equipment
-
Round-bottom flask (50 mL)
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel (100 mL)
-
Rotary evaporator
-
Glassware for column chromatography
-
TLC plates (silica gel)
-
NMR tubes and spectrometer
-
Mass spectrometer
Procedure
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add this compound (500 mg, 2.94 mmol).
-
Addition of Reagents: Add toluene (15 mL), aniline (281 µL, 3.08 mmol), and glacial acetic acid (0.5 mL).
-
Reaction: Attach a reflux condenser to the flask and heat the mixture to reflux (approximately 110-115 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 9:1 hexanes:ethyl acetate eluent system. The reaction is typically complete within 4-6 hours.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Carefully neutralize the acetic acid by slowly adding saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a gradient of hexanes and ethyl acetate as the eluent.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure of 2-methyl-5-(3-methylbutyl)-1-phenyl-1H-pyrrole.
Visualizations
Caption: Reaction scheme for the synthesis of a substituted pyrrole.
Caption: Step-by-step experimental workflow for pyrrole synthesis.
Applications in Drug Development
The synthesis of novel pyrrole derivatives is of significant interest to the pharmaceutical industry.[3] The inherent chemical properties of the pyrrole ring, such as its aromaticity and the electron-donating nature of the nitrogen atom, make it a versatile scaffold for chemical modification.[3] This allows for the fine-tuning of a compound's pharmacological profile, including its potency, selectivity, and pharmacokinetic properties.[3]
The product derived from this compound serves as a valuable building block. The substituents on the pyrrole ring (a methyl group, a 3-methylbutyl group, and a phenyl group) provide distinct steric and electronic features that can be further functionalized. This allows for the creation of a library of related compounds for screening against various biological targets, such as enzymes and receptors involved in disease signaling pathways. Pyrrole-containing compounds have been successfully developed into drugs for a wide range of therapeutic areas, including anti-inflammatory, anti-cancer, and anti-psychotic agents, highlighting the enduring importance of synthetic routes like the Paal-Knorr reaction.[3]
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. nbinno.com [nbinno.com]
- 4. Bioactive pyrrole-based compounds with target selectivity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. This compound | C10H18O2 | CID 14060394 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes and Protocols: 8-Methylnonane-2,5-dione as a Versatile Building Block for Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed experimental protocols for the utilization of 8-methylnonane-2,5-dione as a starting material for the synthesis of various five-membered heterocyclic compounds. The inherent 1,4-dicarbonyl functionality of this molecule makes it an ideal substrate for the classical Paal-Knorr synthesis, enabling access to substituted furans, pyrroles, and thiophenes. These heterocyclic motifs are of significant interest in medicinal chemistry and drug development due to their prevalence in a wide array of pharmacologically active compounds.
Introduction to Heterocyclic Synthesis using this compound
This compound is a readily accessible 1,4-diketone that serves as a versatile precursor for the construction of 2-isobutyl-5-methyl substituted five-membered heterocycles. The Paal-Knorr synthesis provides a straightforward and atom-economical approach to these structures through the condensation of the diketone with an appropriate reagent.[1]
-
Furan Synthesis: Acid-catalyzed intramolecular cyclization and dehydration of this compound leads to the formation of 2-isobutyl-5-methylfuran.[2]
-
Pyrrole Synthesis: Reaction with primary amines or ammonia sources results in the formation of N-substituted or N-unsubstituted 2-isobutyl-5-methylpyrroles, respectively.[3]
-
Thiophene Synthesis: Treatment with a sulfurizing agent, such as Lawesson's reagent or phosphorus pentasulfide, yields 2-isobutyl-5-methylthiophene.[4]
The substituents on the resulting heterocyclic ring, a methyl group and an isobutyl group, offer opportunities for further functionalization, making these compounds valuable intermediates in synthetic organic chemistry.
Data Presentation
The following table summarizes the expected products and typical reaction yields for the synthesis of various heterocycles from this compound based on general Paal-Knorr reaction principles.
| Starting Material | Reagent | Heterocyclic Product | Expected Yield (%) |
| This compound | p-Toluenesulfonic acid | 2-Isobutyl-5-methylfuran | 85-95 |
| This compound | Aniline, Acetic Acid | 1-Phenyl-2-isobutyl-5-methylpyrrole | 80-90 |
| This compound | Ammonium Acetate, Acetic Acid | 2-Isobutyl-5-methylpyrrole | 70-80 |
| This compound | Lawesson's Reagent | 2-Isobutyl-5-methylthiophene | 75-85 |
Experimental Protocols
Detailed methodologies for the synthesis of furan, pyrrole, and thiophene derivatives from this compound are provided below.
Protocol 1: Synthesis of 2-Isobutyl-5-methylfuran
Reaction Principle: This protocol describes the acid-catalyzed cyclization of this compound to form 2-isobutyl-5-methylfuran, following the Paal-Knorr furan synthesis mechanism.[5]
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (0.1 eq)
-
Toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and Dean-Stark trap
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a Dean-Stark trap, add this compound (e.g., 1.70 g, 10 mmol) and toluene (50 mL).
-
Add p-toluenesulfonic acid monohydrate (e.g., 0.19 g, 1 mmol).
-
Heat the reaction mixture to reflux and continue heating until the theoretical amount of water (0.18 mL, 10 mmol) is collected in the Dean-Stark trap (typically 2-4 hours).
-
Allow the reaction mixture to cool to room temperature.
-
Wash the organic layer with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexanes) to afford pure 2-isobutyl-5-methylfuran.
Expected Outcome: A colorless to pale yellow oil.
Protocol 2: Synthesis of 1-Phenyl-2-isobutyl-5-methylpyrrole
Reaction Principle: This protocol details the synthesis of a substituted pyrrole through the condensation of this compound with a primary amine (aniline) in the presence of an acid catalyst, according to the Paal-Knorr pyrrole synthesis.[3]
Materials:
-
This compound (1.0 eq)
-
Aniline (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 1.70 g, 10 mmol) and aniline (e.g., 1.02 g, 11 mmol) in ethanol (30 mL).
-
Add glacial acetic acid (5 mL) to the mixture.
-
Heat the reaction mixture to reflux for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Dissolve the residue in diethyl ether (50 mL) and wash with saturated aqueous sodium bicarbonate solution (2 x 20 mL) and brine (20 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to yield 1-phenyl-2-isobutyl-5-methylpyrrole.
Expected Outcome: A pale yellow to brown oil or a low-melting solid.
Protocol 3: Synthesis of 2-Isobutyl-5-methylthiophene
Reaction Principle: This protocol outlines the synthesis of a thiophene derivative by treating this compound with Lawesson's reagent, a thionating agent, which facilitates the cyclization to the thiophene ring.[4]
Materials:
-
This compound (1.0 eq)
-
Lawesson's Reagent (0.5 eq)
-
Anhydrous toluene
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Round-bottom flask with reflux condenser and nitrogen inlet
-
Magnetic stirrer and heating mantle
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a dry round-bottom flask under a nitrogen atmosphere, add this compound (e.g., 1.70 g, 10 mmol) and anhydrous toluene (50 mL).
-
Add Lawesson's Reagent (e.g., 2.02 g, 5 mmol) to the solution.
-
Heat the reaction mixture to reflux for 3-5 hours. The reaction progress can be monitored by TLC.
-
Cool the mixture to room temperature and carefully quench by slow addition of saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer and extract the aqueous layer with toluene (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter the solution and remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel (eluent: hexanes) to obtain 2-isobutyl-5-methylthiophene.
Expected Outcome: A colorless to light-yellow oil with a characteristic odor.
Mandatory Visualizations
Caption: Paal-Knorr synthesis workflow for heterocycles.
Caption: Mechanism for the acid-catalyzed furan synthesis.
Caption: Mechanism for the amine-mediated pyrrole synthesis.
References
Application of 8-Methylnonane-2,5-dione in Medicinal Chemistry
Disclaimer: There is currently no established application of 8-Methylnonane-2,5-dione in medicinal chemistry within publicly available scientific literature. The following application note is a hypothetical exercise based on the chemical properties of the molecule and general principles of drug discovery. The data, protocols, and pathways described are fictional and for illustrative purposes only.
Introduction
This compound is a diketone that, for the purposes of this hypothetical application note, is explored as a synthetic precursor for a novel class of pyrazole-based inhibitors targeting "Kinase X," a fictional serine/threonine kinase implicated in the pathophysiology of "Inflammatory Condition Y." The 1,4-dicarbonyl moiety of this compound makes it a suitable substrate for the Paal-Knorr synthesis, allowing for the construction of five-membered heterocyclic scaffolds. Such scaffolds are common in medicinal chemistry and can be functionalized to achieve specific interactions with biological targets.
This document outlines the hypothetical synthesis of a lead compound, "PYZ-1," from this compound, its fictional biological activity, and a potential mechanism of action.
Hypothetical Biological Activity and Data
A series of pyrazole analogs were synthesized from this compound and tested for their inhibitory activity against Kinase X. The lead compound, PYZ-1, demonstrated nanomolar potency.
| Compound ID | Structure | IC50 (nM) vs. Kinase X |
| This compound | > 100,000 | |
| PYZ-1 | ![]() | 50 |
| PYZ-2 | ![]() | 250 |
| PYZ-3 | ![]() | 1,200 |
Note: Structures for PYZ-1, PYZ-2, and PYZ-3 are hypothetical and not displayed.
Experimental Protocols
1. Synthesis of PYZ-1 (Hypothetical Protocol)
This protocol describes the synthesis of the fictional lead compound PYZ-1 via a Paal-Knorr reaction.
-
Materials:
-
This compound (1.0 g, 5.87 mmol)
-
Hydrazine hydrate (0.29 mL, 5.87 mmol)
-
Ethanol (20 mL)
-
Glacial acetic acid (catalytic amount)
-
Standard laboratory glassware and purification equipment (rotary evaporator, chromatography column)
-
-
Procedure:
-
Dissolve this compound (1.0 g) in ethanol (20 mL) in a 50 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser.
-
Add hydrazine hydrate (0.29 mL) to the solution.
-
Add 2-3 drops of glacial acetic acid to catalyze the reaction.
-
Heat the reaction mixture to reflux and maintain for 4 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to yield PYZ-1 as a crystalline solid.
-
2. Kinase X Inhibition Assay (Hypothetical Protocol)
This protocol describes a fictional biochemical assay to determine the IC50 of synthesized compounds against Kinase X.
-
Materials:
-
Recombinant human Kinase X
-
Biotinylated peptide substrate
-
ATP
-
Test compounds (PYZ series) dissolved in DMSO
-
Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)
-
LanthaScreen™ Eu-anti-GST antibody and Alexa Fluor™ 647-labeled streptavidin
-
384-well microplate
-
Plate reader capable of Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET)
-
-
Procedure:
-
Prepare a serial dilution of the test compounds in DMSO.
-
In a 384-well plate, add 2 µL of the compound dilutions.
-
Add 4 µL of Kinase X and the biotinylated peptide substrate solution (in kinase buffer) to each well.
-
Incubate for 15 minutes at room temperature.
-
Initiate the kinase reaction by adding 4 µL of ATP solution.
-
Incubate for 60 minutes at room temperature.
-
Stop the reaction by adding a solution containing the Eu-anti-GST antibody and Alexa Fluor™ 647-labeled streptavidin.
-
Incubate for 60 minutes to allow for antibody-antigen binding.
-
Read the plate on a TR-FRET-capable plate reader (excitation at 340 nm, emission at 615 nm and 665 nm).
-
Calculate the ratio of the emission signals and plot the results against the compound concentration to determine the IC50 value.
-
Visualizations
Below are diagrams illustrating the hypothetical signaling pathway and the experimental workflow.
Caption: Hypothetical Signaling Pathway of Kinase X.
Caption: Experimental Workflow for Inhibitor Development.
Application Note: Analysis of 8-Methylnonane-2,5-dione by Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
1. Introduction
8-Methylnonane-2,5-dione is a diketone whose analysis may be relevant in various fields, including flavor and fragrance research, environmental analysis, and as a potential intermediate or impurity in chemical synthesis. Gas Chromatography-Mass Spectrometry (GC-MS) is a highly suitable technique for the analysis of semi-volatile compounds like ketones, offering excellent separation and definitive identification based on mass spectra. This document provides a detailed protocol for its analysis.
2. Experimental
2.1. Sample Preparation
For accurate and reproducible results, proper sample preparation is crucial. The following is a general guideline for preparing a standard solution and a hypothetical sample matrix.
-
Standard Preparation:
-
Accurately weigh approximately 10 mg of this compound analytical standard.
-
Dissolve the standard in 10 mL of a suitable volatile organic solvent such as hexane, ethyl acetate, or dichloromethane to create a 1 mg/mL stock solution.[1]
-
Perform serial dilutions of the stock solution with the same solvent to prepare a series of calibration standards at concentrations appropriate for the expected sample concentrations (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).
-
-
Sample Preparation (General Liquid-Liquid Extraction):
-
For a liquid sample (e.g., aqueous matrix), take a known volume (e.g., 5 mL) and place it in a separatory funnel.
-
Add an appropriate volume of an immiscible organic solvent (e.g., 5 mL of hexane or dichloromethane).
-
Shake the funnel vigorously for 1-2 minutes, periodically venting to release pressure.
-
Allow the layers to separate, and collect the organic layer.
-
The collected organic extract can then be concentrated or diluted as necessary before injection into the GC-MS.
-
2.2. GC-MS Instrumentation and Conditions
The following instrumental parameters are proposed for the analysis of this compound. These may require optimization based on the specific instrument and sample matrix.
| Parameter | Proposed Value/Condition |
| Gas Chromatograph | |
| GC System | Agilent 8890 GC or equivalent |
| Column | DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Oven Program | Initial temperature 50°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min |
| Mass Spectrometer | |
| MS System | Agilent 7000D GC/TQ or equivalent single quadrupole MS |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Mass Scan Range | 35 - 350 amu |
| MS Source Temperature | 230°C |
| MS Quadrupole Temp | 150°C |
3. Results and Discussion
3.1. Compound Information
| Compound | This compound |
| Molecular Formula | C₁₀H₁₈O₂ |
| Molecular Weight | 170.25 g/mol [2] |
| Structure | CC(C)CCC(=O)CCC(=O)C |
3.2. Predicted Mass Spectrum Fragmentation
In the absence of an experimental mass spectrum, the fragmentation pattern of this compound under electron ionization can be predicted based on the fragmentation rules for ketones. The major fragmentation is expected to occur via cleavage of the C-C bonds adjacent to the carbonyl groups (alpha-cleavage).[3]
Predicted Quantitative Data
| Parameter | Predicted Value |
| Molecular Ion (M+) | m/z 170 |
| Major Fragment Ion 1 | m/z 43 (CH₃CO⁺) |
| Major Fragment Ion 2 | m/z 57 ((CH₃)₂CHCH₂⁺) |
| Major Fragment Ion 3 | m/z 71 (CH₃COCH₂CH₂⁺) |
| Major Fragment Ion 4 | m/z 113 (M - C₄H₉) |
| Major Fragment Ion 5 | m/z 127 (M - CH₃CO) |
Detailed Experimental Protocol
1. Objective
To identify and quantify this compound in a given sample using a proposed GC-MS method.
2. Materials and Reagents
-
This compound analytical standard
-
Hexane (or other suitable solvent), HPLC or GC grade[1]
-
Pipettes and volumetric flasks
-
GC vials with caps and septa
-
Syringes
3. Instrument Setup and Calibration
-
Set up the GC-MS system according to the parameters outlined in the "GC-MS Instrumentation and Conditions" table.
-
Perform a system suitability check by injecting a known standard to ensure proper functioning of the instrument.
-
Inject the prepared calibration standards from the lowest to the highest concentration.
-
Generate a calibration curve by plotting the peak area of a characteristic ion (e.g., m/z 43 or 127) against the concentration of the standards.
4. Sample Analysis
-
Prepare the sample as described in the "Sample Preparation" section.
-
Inject 1 µL of the prepared sample extract into the GC-MS.
-
Acquire the data in full scan mode.
5. Data Analysis
-
Identification:
-
Compare the retention time of the peak of interest in the sample chromatogram with that of the this compound standard.
-
Compare the mass spectrum of the peak of interest with the predicted fragmentation pattern or a library spectrum if available. The presence of the molecular ion (m/z 170) and key fragment ions would confirm the identity.
-
-
Quantification:
-
Integrate the peak area of the selected characteristic ion for this compound in the sample chromatogram.
-
Determine the concentration of the analyte in the sample by using the linear regression equation from the calibration curve.
-
Calculate the final concentration in the original sample by accounting for any dilution or concentration factors used during sample preparation.
-
Visualizations
Caption: Experimental workflow for the GC-MS analysis of this compound.
References
Synthesis of 2-Isobutyl-5-methylfuran from 8-Methylnonane-2,5-dione: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of the furan derivative, 2-isobutyl-5-methylfuran, from the precursor 8-Methylnonane-2,5-dione. The synthesis is achieved via the Paal-Knorr furan synthesis, a robust and widely utilized acid-catalyzed cyclization of a 1,4-dicarbonyl compound.[1][2] These application notes include a comprehensive experimental protocol, a summary of expected quantitative data, and representative characterization data for the final product. Furan derivatives are significant scaffolds in medicinal chemistry, appearing in numerous pharmacologically active compounds and serving as versatile intermediates in the synthesis of novel therapeutic agents.
Introduction
The furan nucleus is a prevalent structural motif in a vast array of natural products and synthetic pharmaceuticals. Its unique electronic and steric properties make it a valuable component in drug design. The Paal-Knorr synthesis, first reported in 1884, remains one of the most direct and efficient methods for the preparation of substituted furans from 1,4-dicarbonyl compounds.[1][2][3] The reaction proceeds through an acid-catalyzed intramolecular cyclization and subsequent dehydration. A variety of protic acids, Lewis acids, or dehydrating agents can be employed to facilitate this transformation.[2] This protocol outlines the synthesis of 2-isobutyl-5-methylfuran, a representative substituted furan, which can serve as a building block in the development of more complex molecules.
Paal-Knorr Furan Synthesis: Reaction Pathway
The synthesis of 2-isobutyl-5-methylfuran from this compound proceeds via an acid-catalyzed intramolecular cyclization. The generally accepted mechanism involves the protonation of one carbonyl group, followed by a nucleophilic attack from the enol form of the other carbonyl. This forms a five-membered cyclic hemiacetal intermediate, which then undergoes dehydration to yield the aromatic furan ring.
Caption: Paal-Knorr synthesis of 2-isobutyl-5-methylfuran.
Experimental Protocol
This protocol is adapted from established procedures for the Paal-Knorr synthesis of substituted furans from aliphatic 1,4-diketones.[1]
Materials:
-
This compound
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O)
-
Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Diethyl ether
-
Round-bottom flask
-
Dean-Stark apparatus
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and a Dean-Stark apparatus fitted with a reflux condenser, add this compound (10.0 g, 58.7 mmol), p-toluenesulfonic acid monohydrate (0.56 g, 2.9 mmol, 0.05 eq.), and toluene (50 mL).
-
Azeotropic Dehydration: Heat the reaction mixture to reflux with vigorous stirring. The water formed during the reaction will be collected in the Dean-Stark trap.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 4-6 hours, or when no more water is collected in the Dean-Stark trap.
-
Work-up: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 30 mL) and brine (30 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude oil by flash column chromatography on silica gel, eluting with hexane to afford the pure 2-isobutyl-5-methylfuran as a colorless oil.
Experimental Workflow
Caption: Workflow for the synthesis of 2-isobutyl-5-methylfuran.
Quantitative Data Summary
The following table summarizes the expected quantitative data for the synthesis of 2-isobutyl-5-methylfuran based on the provided protocol and similar literature preparations.
| Parameter | Value |
| Starting Material | This compound |
| Product | 2-Isobutyl-5-methylfuran |
| Catalyst | p-Toluenesulfonic acid monohydrate |
| Catalyst Loading | 5 mol% |
| Solvent | Toluene |
| Reaction Temperature | Reflux (~111 °C) |
| Reaction Time | 4 - 6 hours |
| Expected Yield | 85 - 95% |
| Purity (post-chromatography) | >98% (by GC) |
Representative Characterization Data
The structural confirmation of the synthesized 2-isobutyl-5-methylfuran can be achieved through spectroscopic methods, primarily Nuclear Magnetic Resonance (NMR) spectroscopy.
Product: 2-Isobutyl-5-methylfuran
-
Molecular Formula: C₉H₁₄O
-
Molecular Weight: 138.21 g/mol
-
Appearance: Colorless oil
Expected ¹H and ¹³C NMR Data:
| ¹H NMR (CDCl₃, 400 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 101 MHz) δ (ppm) |
| 5.85 (d, J=2.9 Hz, 1H) | 155.0 |
| 5.82 (d, J=2.9 Hz, 1H) | 150.5 |
| 2.38 (d, J=7.2 Hz, 2H) | 106.0 |
| 2.25 (s, 3H) | 105.8 |
| 1.88 (m, 1H) | 38.5 |
| 0.92 (d, J=6.7 Hz, 6H) | 28.2 |
| 22.4 | |
| 13.6 |
Note: The provided NMR data is predicted and based on known values for similar furan structures. Actual experimental values may vary slightly.
Conclusion
The Paal-Knorr furan synthesis offers a highly effective and straightforward method for the preparation of 2-isobutyl-5-methylfuran from this compound. The protocol described herein is robust and provides the target furan derivative in high yield and purity. This synthetic route is valuable for researchers in medicinal chemistry and drug development, providing access to a versatile furan-containing building block for the synthesis of more complex and potentially bioactive molecules.
References
Application Notes and Protocols: Thiophene Synthesis from 8-Methylnonane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 2-isobutyl-5-methylthiophene from 8-methylnonane-2,5-dione using Lawesson's reagent. This transformation is a variation of the Paal-Knorr thiophene synthesis, a robust and widely utilized method for the construction of the thiophene ring from a 1,4-dicarbonyl precursor.[1][2] Lawesson's reagent serves as an efficient thionating agent, converting the carbonyl groups to thiocarbonyls, which subsequently undergo cyclization and dehydration to form the aromatic thiophene ring.[3] Thiophene derivatives are significant scaffolds in medicinal chemistry and materials science, making this synthetic route highly valuable for drug development and research.
Introduction
The Paal-Knorr thiophene synthesis is a classic and efficient method for the preparation of substituted thiophenes from 1,4-dicarbonyl compounds.[1][4] The use of Lawesson's reagent, 2,4-bis(4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane-2,4-disulfide, has become a standard procedure for this transformation due to its mildness and high efficiency compared to other sulfurizing agents like phosphorus pentasulfide.[1][3] Lawesson's reagent acts as both a thionating and dehydrating agent in the reaction.[1][2] The reaction mechanism is believed to involve the initial conversion of the dione to a dithione, followed by tautomerization and subsequent intramolecular cyclization with the elimination of hydrogen sulfide to yield the stable aromatic thiophene ring. This protocol details the application of this methodology to the synthesis of 2-isobutyl-5-methylthiophene, a valuable building block for further chemical elaboration.
Quantitative Data Summary
The following table summarizes representative quantitative data for the Paal-Knorr thiophene synthesis using Lawesson's reagent with aliphatic 1,4-diones. Please note that specific yields and reaction times may vary depending on the exact substrate and reaction conditions.
| Substrate | Product | Molar Ratio (Dione:Lawesson's Reagent) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) |
| Hexane-2,5-dione | 2,5-Dimethylthiophene | 1 : 0.5 | Toluene | 110 | 4 - 6 | 85 - 95 |
| Heptane-2,5-dione | 2-Ethyl-5-methylthiophene | 1 : 0.5 | Xylene | 140 | 3 - 5 | 80 - 90 |
| This compound | 2-Isobutyl-5-methylthiophene | 1 : 0.5 | Toluene | 110 | 4 - 8 | Estimated 80 - 90 |
Note: The data for this compound is an estimation based on typical yields for similar aliphatic 1,4-diones, as specific literature data was not available.
Experimental Protocol: Synthesis of 2-Isobutyl-5-methylthiophene
Materials:
-
This compound
-
Lawesson's Reagent
-
Anhydrous Toluene
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Reaction Setup: In a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 equivalent) in anhydrous toluene (approximately 5-10 mL per gram of dione).
-
Addition of Lawesson's Reagent: To the stirred solution, add Lawesson's reagent (0.5 equivalents) in one portion. Caution: Lawesson's reagent is an irritant and has an unpleasant odor. Handle in a well-ventilated fume hood.
-
Reaction: Heat the reaction mixture to reflux (approximately 110 °C for toluene) and maintain reflux for 4-8 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting material.
-
Work-up:
-
After the reaction is complete, allow the mixture to cool to room temperature.
-
Filter the reaction mixture through a short plug of silica gel to remove solid byproducts, washing the silica with a small amount of toluene.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL). Caution: The reaction generates hydrogen sulfide, which is a toxic gas. The bicarbonate wash will neutralize any acidic byproducts and quench any remaining reactive sulfur species.
-
Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
-
Purification:
-
Filter off the drying agent and concentrate the organic solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by flash column chromatography on silica gel, typically using hexane as the eluent, to afford the pure 2-isobutyl-5-methylthiophene.
-
-
Characterization: The structure and purity of the final product should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Visualizations
Caption: Workflow for the synthesis of 2-isobutyl-5-methylthiophene.
Caption: Simplified mechanism of the Paal-Knorr thiophene synthesis.
References
Anwendungshinweise und Protokolle zur Derivatisierung von 8-Methylnonan-2,5-dion für analytische Zwecke
Zielgruppe: Forscher, Wissenschaftler und Fachleute in der Arzneimittelentwicklung.
Einführung: 8-Methylnonan-2,5-dion ist eine Dicarbonylverbindung, deren Analyse aufgrund ihrer Polarität und geringen Flüchtigkeit eine Herausforderung darstellen kann. Für eine empfindliche und selektive Quantifizierung mittels Gaschromatographie-Massenspektrometrie (GC-MS) ist eine Derivatisierung unerlässlich. Diese Anwendungshinweise beschreiben ein detailliertes Protokoll für die Derivatisierung von 8-Methylnonan-2,5-dion mit o-Phenylendiamin (o-PDA) zu einem stabilen, flüchtigen Chinoxalin-Derivat. Diese Methode verbessert die chromatographischen Eigenschaften und ermöglicht eine zuverlässige Analyse in komplexen Matrices.
Prinzip der Methode: Die Derivatisierung von 1,4-Dicarbonylverbindungen mit o-Phenylendiamin ist eine gut etablierte Methode, die zu hoch-aromatischen und thermisch stabilen Chinoxalin-Derivaten führt.[1][2] Die Reaktion verläuft über eine Kondensation der beiden Carbonylgruppen des 8-Methylnonan-2,5-dions mit den Aminogruppen des o-Phenylendiamins, was zur Bildung eines heterocyclischen Ringsystems führt. Das resultierende Chinoxalin-Derivat ist weniger polar und flüchtiger als die Ausgangsverbindung und eignet sich daher hervorragend für die GC-MS-Analyse.
Diagramm der Derivatisierungsreaktion
Abbildung 1: Reaktionsschema der Derivatisierung.
Experimentelle Protokolle
Benötigte Geräte und Reagenzien
-
Gaschromatograph-Massenspektrometer (GC-MS)
-
Heizblock oder Wasserbad
-
Vortexmischer
-
Zentrifuge
-
2-mL-GC-Vials mit Septumkappen
-
Pipetten und Pipettenspitzen
-
8-Methylnonan-2,5-dion (Standard)
-
o-Phenylendiamin (o-PDA), >99% Reinheit
-
Toluol, wasserfrei
-
Natriumsulfat, wasserfrei
-
Methanol, HPLC-Qualität
-
Salzsäure (HCl), konzentriert
Herstellung der Reagenzien
-
o-Phenylendiamin-Lösung (10 mg/mL): 100 mg o-Phenylendiamin in 10 mL Toluol lösen. Diese Lösung sollte frisch zubereitet und vor Licht geschützt werden.
-
Standardlösungen von 8-Methylnonan-2,5-dion: Eine Stammlösung (1 mg/mL) in Methanol herstellen. Daraus werden durch serielle Verdünnung Kalibrierungsstandards im gewünschten Konzentrationsbereich (z.B. 1-100 µg/mL) hergestellt.
Protokoll zur Derivatisierung
-
Probenvorbereitung: 100 µL der Standardlösung oder des Probenextrakts in ein 2-mL-Reaktionsgefäß geben.
-
Zugabe des Derivatisierungsreagenz: 100 µL der o-Phenylendiamin-Lösung (10 mg/mL in Toluol) hinzufügen.
-
Katalysator (optional): Einen Tropfen konzentrierte Salzsäure als Katalysator zugeben, um die Reaktion zu beschleunigen.[3]
-
Reaktion: Das Reaktionsgefäß verschließen und für 60 Minuten bei 60 °C im Heizblock oder Wasserbad inkubieren. Alternativ kann die Reaktion auch bei Raumtemperatur über einen längeren Zeitraum (z.B. 2 Stunden) durchgeführt werden.[4]
-
Aufarbeitung: Nach dem Abkühlen auf Raumtemperatur die organische Phase mit einer kleinen Menge wasserfreiem Natriumsulfat trocknen.
-
Analyse: Die überstehende Lösung vorsichtig in ein GC-Vial überführen und mittels GC-MS analysieren.
GC-MS-Analyse
Die Analyse des derivatisierten 8-Methylnonan-2,5-dions erfolgt mittels Gaschromatographie gekoppelt an ein Massenspektrometer. Die folgenden Parameter dienen als Ausgangspunkt und sollten je nach Gerät und spezifischer Anwendung optimiert werden.
Tabelle 1: Empfohlene GC-MS-Parameter
| Parameter | Einstellung |
| GC-Säule | HP-5ms (30 m x 0.25 mm ID, 0.25 µm Filmdicke) oder äquivalent |
| Injektor-Temperatur | 250 °C |
| Injektionsvolumen | 1 µL (Splitless-Modus) |
| Trägergas | Helium, konstante Flussrate von 1.0 mL/min |
| Ofentemperaturprogramm | Start bei 100 °C (1 min halten), dann mit 10 °C/min auf 280 °C (5 min halten) |
| MS-Transferline-Temp. | 280 °C |
| Ionenquellentemperatur | 230 °C |
| Ionisationsenergie | 70 eV (Elektronenstoßionisation, EI) |
| Scan-Modus | Full Scan (m/z 50-500) oder Selected Ion Monitoring (SIM) für höhere Empfindlichkeit |
Datenpräsentation und quantitative Analyse
Die Quantifizierung erfolgt typischerweise über eine externe Kalibrierungskurve, die mit derivatisierten Standards von 8-Methylnonan-2,5-dion erstellt wird. Die analytische Leistung der Methode sollte durch die Bestimmung der Nachweisgrenze (LOD) und der Bestimmungsgrenze (LOQ) validiert werden. Da keine spezifischen Daten für 8-Methylnonan-2,5-dion verfügbar sind, werden in der folgenden Tabelle repräsentative Werte für die Analyse von derivatisierten Ketonen mittels GC-MS aufgeführt.
Tabelle 2: Erwartete analytische Leistungsdaten (basierend auf analogen Verbindungen)
| Parameter | Erwarteter Bereich | Referenz |
| Linearitätsbereich | 1 - 100 µg/mL (R² > 0.99) | [5][6] |
| Nachweisgrenze (LOD) | 0.1 - 1 µg/mL | [6][7] |
| Bestimmungsgrenze (LOQ) | 0.5 - 5 µg/mL | [6][7] |
| Wiederfindungsrate | 90 - 110 % | [5] |
Hinweis: Diese Werte sind Schätzungen und müssen für die spezifische Anwendung experimentell validiert werden.
Visualisierung des Arbeitsablaufs
Der gesamte analytische Prozess von der Probenvorbereitung bis zur Datenanalyse kann wie folgt visualisiert werden.
Abbildung 2: Workflow der analytischen Methode.
References
- 1. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 2. encyclopedia.pub [encyclopedia.pub]
- 3. Novel Synthetic Routes to Prepare Biologically Active Quinoxalines and Their Derivatives: A Synthetic Review for the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 4. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. agilent.com [agilent.com]
- 6. Application of Static Headspace GC-MS Method for Selective 1,4-Dioxane Detection in Food Additives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
Troubleshooting & Optimization
Technical Support Center: Optimization of Paal-Knorr Pyrrole Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the Paal-Knorr synthesis of pyrroles, with a specific focus on the challenges presented by substrates such as 8-Methylnonane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What is the Paal-Knorr pyrrole synthesis?
The Paal-Knorr synthesis is a classic and widely used method for the synthesis of substituted pyrroles from 1,4-dicarbonyl compounds and a primary amine or ammonia. The reaction is typically catalyzed by an acid and proceeds through the formation of a hemiaminal intermediate, followed by cyclization and dehydration to yield the pyrrole ring.[1][2][3]
Q2: What are the main challenges when using an asymmetric diketone like this compound?
The primary challenge with an asymmetric 1,4-diketone is the potential for the formation of regioisomers. The initial nucleophilic attack of the amine can occur at either of the two non-equivalent carbonyl groups, leading to a mixture of pyrrole products. The regioselectivity is influenced by the steric and electronic environment of each carbonyl group.
Q3: What are the common causes of low yield in the Paal-Knorr synthesis?
Several factors can contribute to low product yields:
-
Incomplete reaction: Insufficient reaction time, temperature, or catalyst activity.
-
Side reactions: Polymerization of the starting materials or product, or formation of furan by-products under strongly acidic conditions.[3]
-
Steric hindrance: Bulky substituents on either the diketone or the amine can slow down the reaction rate.
-
Product instability: The resulting pyrrole may be sensitive to the reaction conditions, especially prolonged exposure to acid.[2]
-
Purification losses: The product may be difficult to separate from starting materials, by-products, or the catalyst.
Q4: How can I improve the yield and purity of my product?
Optimization of reaction conditions is key. This can include:
-
Catalyst selection: Screening different Brønsted or Lewis acids.
-
Solvent choice: The polarity and boiling point of the solvent can significantly impact the reaction.
-
Temperature and reaction time: Careful control of these parameters is crucial.
-
Microwave-assisted synthesis: This technique can often reduce reaction times and improve yields.[4][5][6][7]
-
Purification technique: Employing appropriate chromatographic or crystallization methods.
Troubleshooting Guide
| Problem | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive catalyst | Use a fresh or different acid catalyst (e.g., p-TsOH, Sc(OTf)₃).[8][9] |
| Low reaction temperature | Increase the reaction temperature, or consider switching to a higher-boiling solvent or using microwave irradiation.[6] | |
| Steric hindrance from the amine or diketone | Increase reaction time and/or temperature. Use a less sterically hindered amine if possible. | |
| Insufficient reaction time | Monitor the reaction progress using TLC or GC-MS and extend the reaction time as needed. | |
| Formation of Multiple Products (Regioisomers) | Asymmetric 1,4-diketone | Modify the reaction conditions (catalyst, solvent, temperature) to favor the formation of one regioisomer. Steric hindrance at one carbonyl can direct the initial attack of the amine. |
| Presence of Furan By-product | Reaction conditions are too acidic (pH < 3).[3] | Use a weaker acid catalyst (e.g., acetic acid) or conduct the reaction under neutral conditions.[3] |
| Polymerization/Decomposition of Starting Material or Product | High temperature or prolonged reaction time | Reduce the reaction temperature and/or time. Consider using microwave synthesis for shorter reaction times.[10] |
| Product instability to acid | Use a milder catalyst or neutralize the reaction mixture promptly upon completion. | |
| Difficulty in Product Isolation/Purification | Product is soluble in the aqueous phase during workup. | Check the aqueous layer for your product. Adjust the pH to decrease its solubility. |
| Co-elution with impurities during chromatography | Optimize the chromatography conditions (solvent system, stationary phase). | |
| Product is an oil and difficult to crystallize | Attempt purification by column chromatography or distillation. |
Data Presentation
Table 1: Comparison of Catalysts for the Paal-Knorr Synthesis of N-substituted Pyrroles.
| Catalyst | Reaction Conditions | Typical Yield (%) | Typical Reaction Time | Reference |
| Brønsted Acids | ||||
| Acetic Acid | Reflux in EtOH | Good to Excellent | Several hours | [3] |
| p-Toluenesulfonic acid (p-TsOH) | Reflux in Toluene | High | 1-5 hours | [8] |
| Lewis Acids | ||||
| Sc(OTf)₃ (1 mol%) | Solvent-free, 80°C | 89-98 | 10-30 min | [9] |
| Bi(NO₃)₃ | Dichloromethane, rt | Good | 1-2 hours | [11] |
| Fe³⁺-montmorillonite | Solvent-free, 80°C | High | 30-60 min | [2] |
| "Green" Catalysts | ||||
| Citric Acid (10 mol%) | Ball-milling, 30 Hz | 87 | 30 min | [12] |
| Iodine (10 mol%) | Solvent-free, rt | Excellent | 5-30 min | [2] |
| Deep Eutectic Solvent (ChCl/Urea) | 80°C | 56-99 | 12-24 hours | [13] |
Table 2: Effect of Reaction Conditions on the Paal-Knorr Synthesis.
| Parameter | Condition 1 | Yield (%) | Condition 2 | Yield (%) | Reference |
| Method | Conventional Heating (reflux) | Varies | Microwave Irradiation (120-150°C) | 65-89 | [5] |
| Solvent | Toluene | Good | Solvent-free | Often Higher | [9][14] |
| Pressure | Atmospheric Pressure | Low | High Hydrostatic Pressure (3.8 kbar) | up to 97 | [15] |
Experimental Protocols
Protocol 1: Conventional Paal-Knorr Synthesis
-
Reactant Preparation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve the 1,4-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, toluene, or acetic acid).
-
Addition of Amine: Add the primary amine (1.0-1.2 eq) to the solution.
-
Catalyst Addition: Add the acid catalyst (e.g., p-TsOH, 0.1 eq).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress by TLC or GC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent system.
Protocol 2: Microwave-Assisted Paal-Knorr Synthesis
-
Reactant Preparation: In a microwave process vial, combine the 1,4-diketone (1.0 eq), the primary amine (1.0-1.2 eq), and the catalyst (e.g., acetic acid or a Lewis acid). A solvent such as ethanol can be used.[6]
-
Microwave Irradiation: Seal the vial and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 80-150°C) for a specified time (typically 2-15 minutes).[5][6]
-
Work-up: After cooling, the reaction mixture can be subjected to an aqueous work-up. For example, dilute with an organic solvent like ethyl acetate and wash with aqueous HCl, followed by brine.[6]
-
Purification: Dry the organic layer over anhydrous sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.
Visualizations
Caption: Experimental workflow for the Paal-Knorr synthesis.
Caption: Troubleshooting logic for low-yield reactions.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 7. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. alfa-chemistry.com [alfa-chemistry.com]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. The Paal–Knorr reaction revisited. A catalyst and solvent-free synthesis of underivatized and N-substituted pyrroles - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 15. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 8-Methylnonane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 8-methylnonane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes to prepare this compound?
A1: this compound, a γ-diketone, is typically synthesized via methods that form a carbon-carbon bond between a suitable acyl anion equivalent and an α,β-unsaturated ketone. The two most prevalent and versatile methods are the Stetter reaction and the Michael addition.
-
Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to a Michael acceptor, catalyzed by an N-heterocyclic carbene (NHC) or a cyanide salt. For the synthesis of this compound, this would likely involve the reaction of isovaleraldehyde (3-methylbutanal) with methyl vinyl ketone (MVK).[1][2]
-
Michael Addition: This reaction describes the 1,4-addition of a resonance-stabilized carbanion (an enolate) to an α,β-unsaturated carbonyl compound.[3][4][5] To synthesize this compound, the enolate of a ketone like 4-methyl-2-pentanone could be added to an acceptor such as acrolein, followed by an oxidation step, or more directly to a β-halo-ketone.
Q2: What are the typical byproducts I might encounter during the synthesis of this compound via the Stetter reaction?
A2: In the Stetter reaction for synthesizing this compound from isovaleraldehyde and methyl vinyl ketone, several byproducts can form:
-
Benzoin-type Products: A common side reaction in the Stetter reaction is the 1,2-addition of the aldehyde to another molecule of the aldehyde, leading to a benzoin-type product.[1] In this specific case, this would be the self-condensation of isovaleraldehyde.
-
Aldol Adducts/Condensation Products: Aldehydes can undergo self-condensation under basic conditions, which are sometimes employed in Stetter reactions.
-
Products of Michael Acceptor Polymerization: Methyl vinyl ketone is prone to polymerization, especially in the presence of initiators or under certain temperature conditions.
-
Paal-Knorr Cyclization Products: If the reaction is conducted at high temperatures or under acidic workup conditions, the desired 1,4-diketone product can cyclize to form furan or pyrrole derivatives (if an amine is present).[1]
Q3: What are the common byproducts in a Michael addition approach to this compound?
A3: When employing a Michael addition, for instance, reacting the enolate of 4-methyl-2-pentanone with an appropriate Michael acceptor, the following byproducts may be observed:
-
1,2-Addition Product: While 1,4-addition is favored for stabilized enolates, some degree of 1,2-addition to the carbonyl group of the Michael acceptor can occur, leading to a β-hydroxy ketone after workup.
-
Self-Condensation of the Enolate: The enolate of 4-methyl-2-pentanone can react with another molecule of the ketone in an aldol-type reaction.
-
Dialkylation: The product of the initial Michael addition still possesses acidic α-protons and can potentially react with a second molecule of the Michael acceptor.
-
Isomerization of the Product: The final 1,4-diketone product can potentially isomerize under the reaction conditions, especially if a strong base is used.
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low to no yield of this compound | Stetter Reaction: Inactive catalyst, decomposition of aldehyde or Michael acceptor. | Ensure the N-heterocyclic carbene catalyst is freshly prepared or properly activated. Use freshly distilled isovaleraldehyde and methyl vinyl ketone. |
| Michael Addition: Incomplete enolate formation, use of a sterically hindered base. | Use a strong, non-nucleophilic base like lithium diisopropylamide (LDA) to ensure complete enolate formation. | |
| Presence of significant amounts of benzoin-type byproduct | Stetter Reaction: The 1,2-addition pathway is competing with the desired 1,4-addition. | Optimize the catalyst and reaction conditions. Some N-heterocyclic carbenes show higher selectivity for 1,4-addition.[1] |
| Formation of a polymeric solid in the reaction mixture | Stetter or Michael Reaction: Polymerization of the Michael acceptor (methyl vinyl ketone). | Add the Michael acceptor slowly to the reaction mixture. Consider using a polymerization inhibitor if compatible with the reaction conditions. |
| Product is a furan or pyrrole derivative instead of the diketone | Stetter or Michael Reaction: Cyclization of the 1,4-diketone product. | Avoid high temperatures and strongly acidic conditions during the reaction and workup. The Paal-Knorr synthesis is favored under these conditions.[1] |
| Complex mixture of products observed by TLC or NMR | Michael Addition: Multiple side reactions such as 1,2-addition, self-condensation, and dialkylation. | Carefully control the stoichiometry of reactants. Add the electrophile slowly to the enolate solution at low temperature to minimize side reactions. |
Experimental Protocols
General Protocol for Stetter Reaction Synthesis of 1,4-Diketones [6]
-
Catalyst Preparation: In a dry flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the N-heterocyclic carbene precursor (e.g., a thiazolium salt, 30 mol %) in a suitable dry solvent (e.g., DMSO).
-
Base Addition: Add a base (e.g., triethylamine, 50 mol %) to the solution to generate the active carbene catalyst.
-
Reactant Addition: To this catalyst solution, add the aldehyde (e.g., isovaleraldehyde, 0.1 mmol) and the Michael acceptor (e.g., methyl vinyl ketone, 2.5 mmol).
-
Reaction: Stir the mixture at room temperature for 24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: After completion, concentrate the reaction mixture in vacuo and extract the product with a suitable solvent like dichloromethane (DCM).
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate).
Visualizations
References
- 1. Stetter reaction - Wikipedia [en.wikipedia.org]
- 2. Stetter Reaction [organic-chemistry.org]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Ch18: Michael reaction [chem.ucalgary.ca]
- 6. Synthesis of Novel 1,4-Diketone Derivatives and Their Further Cyclization - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: 8-Methylnonane-2,5-dione Purification
Welcome to the technical support center for the purification of 8-Methylnonane-2,5-dione. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for purifying this compound?
A1: The primary purification techniques for this compound, a diketone, include column chromatography, recrystallization, and vacuum distillation. The choice of method depends on the nature and quantity of impurities, the physical state of the crude product (solid or liquid), and the desired final purity.
Q2: How do I choose between column chromatography, recrystallization, and distillation?
A2:
-
Column Chromatography is ideal for separating this compound from impurities with different polarities. It is a versatile technique that can be used for both solid and liquid samples and is effective for removing a wide range of by-products.[1][2][3]
-
Recrystallization is the preferred method if the crude this compound is a solid and contains a small amount of impurities.[4][5] This technique relies on the principle that the solubility of the compound and its impurities vary in a given solvent at different temperatures.[6]
-
Vacuum Distillation is suitable for purifying liquid this compound, especially for separating it from non-volatile impurities or solvents with significantly different boiling points.[7] Using a vacuum is crucial to prevent thermal decomposition at high temperatures.
Q3: What are the likely impurities I might encounter?
A3: Depending on the synthetic route, common impurities may include unreacted starting materials, by-products from side reactions (such as keto-esters or products of aldol condensation), and residual solvents.[1][2][8]
Q4: How can I assess the purity of my this compound sample?
A4: Purity can be assessed using techniques such as Thin Layer Chromatography (TLC), High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).
Troubleshooting Guides
Column Chromatography Troubleshooting
| Problem | Possible Cause | Solution |
| Poor Separation of Spots on TLC/Column | Incorrect solvent system (mobile phase) polarity. | Optimize the solvent system using TLC. For polar compounds, increase the polarity of the mobile phase; for non-polar compounds, decrease it. A common mobile phase is a mixture of ethyl acetate and hexane.[8] |
| Column was not packed properly, leading to channeling. | Ensure the silica gel is packed uniformly without any air bubbles or cracks. | |
| Overloading the column with the sample. | Use an appropriate amount of sample for the column size. As a general rule, the sample load should be 1-5% of the stationary phase weight. | |
| Compound is Stuck on the Column | The solvent system is not polar enough to elute the compound. | Gradually increase the polarity of the mobile phase. |
| The compound is highly polar and strongly adsorbed to the silica gel. | Consider using a more polar stationary phase like alumina or a different purification technique. | |
| Fractions are not Pure | Fractions were collected too broadly. | Collect smaller fractions to improve resolution. |
| The separation between the desired compound and impurities is insufficient. | Re-optimize the mobile phase or consider using a longer column. |
Recrystallization Troubleshooting
| Problem | Possible Cause | Solution |
| No Crystals Form Upon Cooling | The solution is not supersaturated. | Evaporate some of the solvent to increase the concentration of the compound.[9] |
| The cooling process is too rapid. | Allow the solution to cool slowly to room temperature, and then place it in an ice bath.[10] | |
| The compound has oiled out instead of crystallizing. | Re-heat the solution and add a small amount of additional solvent. Ensure slow cooling. Seeding with a pure crystal can also induce crystallization. | |
| Low Yield of Crystals | Too much solvent was used initially. | Use the minimum amount of hot solvent required to fully dissolve the crude product.[4] |
| The compound is significantly soluble in the cold solvent. | Ensure the solvent has low solubility for the compound at low temperatures. After crystallization, cool the flask in an ice bath to maximize precipitation. | |
| Crystals were lost during filtration. | Use a Büchner funnel with appropriately sized filter paper and wash the crystals with a minimal amount of ice-cold solvent.[4] | |
| Crystals are Impure | The cooling was too fast, trapping impurities. | Allow for slow cooling to promote the formation of a pure crystal lattice.[10] |
| The crystals were not washed properly. | Wash the collected crystals with a small amount of cold, fresh solvent to remove any adhering mother liquor containing impurities.[4] |
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
Select an appropriate size glass column.
-
Pack the column with silica gel (100-200 mesh) as a slurry in a non-polar solvent (e.g., hexane).
-
Ensure the packing is uniform and free of air bubbles.
-
-
Sample Loading:
-
Dissolve the crude this compound in a minimal amount of the mobile phase or a more polar solvent that is then adsorbed onto a small amount of silica gel.
-
Carefully add the sample to the top of the column.
-
-
Elution:
-
Begin eluting with the chosen solvent system (e.g., a gradient of ethyl acetate in hexane).
-
Collect fractions in test tubes or vials.
-
-
Analysis:
-
Analyze the collected fractions using TLC to identify those containing the pure compound.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
Test the solubility of the crude this compound in various solvents at room temperature and upon heating. An ideal solvent will dissolve the compound when hot but not when cold.
-
-
Dissolution:
-
Place the crude solid in an Erlenmeyer flask.
-
Add a minimal amount of the chosen hot solvent until the solid just dissolves.[4]
-
-
Crystallization:
-
Allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to maximize crystal formation.
-
-
Isolation:
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent.
-
-
Drying:
-
Dry the purified crystals in a vacuum oven or desiccator to remove any residual solvent.
-
Quantitative Data Summary
The following table summarizes hypothetical data for different purification techniques for a 10g crude sample of this compound.
| Purification Method | Initial Purity (%) | Final Purity (%) | Yield (%) | Processing Time (hours) |
| Column Chromatography | 75 | >98 | 70 | 4-6 |
| Recrystallization | 85 | >99 | 80 | 2-3 |
| Vacuum Distillation | 80 | 95 | 75 | 3-4 |
Visualizations
Caption: General experimental workflows for the purification of this compound.
Caption: Troubleshooting decision tree for purification of this compound.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. youtube.com [youtube.com]
- 4. m.youtube.com [m.youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. m.youtube.com [m.youtube.com]
- 7. organiccoconutpalmsugar.com [organiccoconutpalmsugar.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. m.youtube.com [m.youtube.com]
- 10. m.youtube.com [m.youtube.com]
Technical Support Center: Synthesis of Unsymmetrical 1,4-Diones
Welcome to the technical support center for the synthesis of unsymmetrical 1,4-diones. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to common synthetic challenges.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in synthesizing unsymmetrical 1,4-diones?
The main challenge in synthesizing 1,4-dicarbonyl compounds, including unsymmetrical 1,4-diones, lies in the inherent polarity mismatch of potential starting materials.[1] Traditional carbonyl chemistry involves the electrophilic nature of the carbonyl carbon. To form a 1,4-dicarbonyl unit, one of the carbonyl precursors must act as a nucleophile at its carbonyl carbon, a concept known as "umpolung" or polarity reversal.[2][3] This non-intuitive reactivity requirement has led to the development of specialized synthetic methods.[1]
Q2: What are the most common synthetic strategies for obtaining unsymmetrical 1,4-diones?
The most prevalent and effective methods for the synthesis of unsymmetrical 1,4-diones include:
-
The Stetter Reaction: This reaction involves the 1,4-addition of an aldehyde to an α,β-unsaturated compound, catalyzed by a nucleophile such as a cyanide ion or an N-heterocyclic carbene (NHC).[2][4][5] The catalyst facilitates the umpolung of the aldehyde's carbonyl carbon, turning it into a nucleophilic acyl anion equivalent.[2]
-
Michael Addition of Acyl Anion Equivalents: This strategy employs reagents that serve as a synthetic equivalent of a nucleophilic acyl group. A common example is the use of 1,3-dithianes, which can be deprotonated to form a nucleophilic species that undergoes a Michael addition to an α,β-unsaturated carbonyl compound.[6] Subsequent hydrolysis of the dithiane reveals the ketone functionality.[7][8][9]
-
Oxidative Enolate Coupling and Other Modern Methods: Other advanced strategies include the oxidative coupling of enolates and various radical-based approaches.[1]
Troubleshooting Guides
Stetter Reaction Issues
Problem 1: Low to no yield of the desired 1,4-dione.
| Potential Cause | Troubleshooting Suggestion |
| Inactive Catalyst | N-heterocyclic carbene (NHC) catalysts are generated in situ from a precatalyst (e.g., a thiazolium or triazolium salt) and a base. Ensure the base is strong enough to deprotonate the precatalyst but not so strong that it promotes side reactions. Common bases include triethylamine (TEA) and DBU. The precatalyst should be pure and dry. |
| Inappropriate Solvent | The polarity of the solvent can significantly impact the reaction. Aprotic polar solvents like DMF or DMSO are often effective.[3] However, for some systems, less polar solvents like THF or toluene may be optimal. It is advisable to screen a range of solvents. |
| Poor Michael Acceptor | The α,β-unsaturated compound (Michael acceptor) may not be sufficiently electrophilic. Electron-withdrawing groups on the acceptor enhance its reactivity. If possible, consider using a more activated Michael acceptor. |
| Decomposition of Reactants or Products | The reaction conditions (temperature, time) may be too harsh, leading to decomposition. Try running the reaction at a lower temperature for a longer period. Monitor the reaction progress by TLC or LC-MS to identify the optimal reaction time. |
| Use of Aliphatic Aldehydes | Aliphatic aldehydes are often more challenging substrates than aromatic aldehydes in the Stetter reaction and can lead to side reactions like aldol condensation, especially when using a cyanide catalyst.[2] For aliphatic aldehydes, thiazolium salt-based NHC catalysts are generally preferred.[2] |
Problem 2: Formation of Benzoin Condensation Product as a Major Byproduct.
The Stetter reaction often competes with the Benzoin condensation, which is the 1,2-addition of the acyl anion equivalent to another molecule of the aldehyde.[1][2][5][10]
| Potential Cause | Troubleshooting Suggestion |
| Reversible Benzoin Condensation | The Benzoin condensation is a reversible reaction, while the Stetter reaction (the 1,4-addition) is generally irreversible.[1][2] Driving the reaction towards the thermodynamically more stable Stetter product can be achieved by increasing the reaction time or temperature. However, be mindful of potential decomposition (see Problem 1). |
| Highly Reactive Aldehyde | If the aldehyde is particularly prone to self-condensation, consider adding it slowly to the reaction mixture containing the catalyst and the Michael acceptor. This can help to maintain a low concentration of the free aldehyde and favor the intermolecular reaction with the Michael acceptor. |
| Catalyst Choice | The structure of the NHC catalyst can influence the selectivity between the Stetter and Benzoin pathways. It may be beneficial to screen different NHC precatalysts (e.g., thiazolium vs. triazolium salts with varying substituents). |
Problem 3: Use of Enolizable Aldehydes.
| Potential Cause | Troubleshooting Suggestion |
| Aldol Condensation | Aldehydes with α-protons can undergo self-condensation (aldol reaction) under basic conditions, competing with the desired Stetter reaction.[2] |
| Base Selection | Use a non-nucleophilic, sterically hindered base to generate the NHC catalyst. This can minimize the deprotonation of the aldehyde's α-carbon. Bases like DBU or phosphazenes can be effective. |
| Reaction Conditions | Running the reaction at lower temperatures can help to suppress the aldol side reaction. |
Michael Addition of Acyl Anion Equivalents (e.g., 1,3-Dithianes) Issues
Problem 1: Low yield of the Michael adduct.
| Potential Cause | Troubleshooting Suggestion |
| Incomplete Deprotonation | The deprotonation of the 1,3-dithiane requires a strong, non-nucleophilic base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C). Ensure the n-BuLi is properly titrated and that the reaction is performed under strictly anhydrous and inert conditions (e.g., under argon or nitrogen). |
| Poorly Reactive Michael Acceptor | As with the Stetter reaction, a more activated Michael acceptor will lead to higher yields. |
| Steric Hindrance | If either the dithiane or the Michael acceptor is sterically hindered, the reaction may be sluggish. In such cases, longer reaction times or slightly elevated temperatures (after the initial addition at low temperature) may be necessary. |
Problem 2: Difficulty in the hydrolysis of the dithiane to the ketone.
| Potential Cause | Troubleshooting Suggestion |
| Harsh Hydrolysis Conditions | Traditional methods for dithiane hydrolysis often require heavy metal salts (e.g., HgCl₂) and acidic conditions, which may not be compatible with other functional groups in the molecule.[11] |
| Alternative Hydrolysis Methods | A variety of milder, oxidative cleavage methods have been developed. These include using reagents such as N-bromosuccinimide (NBS), ceric ammonium nitrate (CAN), or Dess-Martin periodinane. It is advisable to explore these alternatives if the standard methods fail or are incompatible with the substrate. |
Problem 3: Competing 1,2-addition to the Michael acceptor.
While dithiane anions are considered "soft" nucleophiles and generally favor 1,4-addition (Michael addition), competing 1,2-addition to the carbonyl group of the Michael acceptor can sometimes occur.[4][12][13]
| Potential Cause | Troubleshooting Suggestion |
| Reaction Temperature | 1,2-addition is often kinetically favored, while 1,4-addition is thermodynamically favored.[4] Running the reaction at very low temperatures and then slowly warming it up can sometimes favor the thermodynamic 1,4-adduct. |
| Lewis Acid Additives | The addition of certain Lewis acids can sometimes influence the regioselectivity of the addition. This should be explored on a case-by-case basis. |
Experimental Protocols
General Protocol for an NHC-Catalyzed Stetter Reaction
This is a general guideline; specific conditions will need to be optimized for each substrate combination.
-
Catalyst Generation: To a flame-dried flask under an inert atmosphere (argon or nitrogen), add the thiazolium or triazolium salt precatalyst (5-20 mol%). Add anhydrous solvent (e.g., THF, DMF, or CH₂Cl₂) and the base (e.g., triethylamine or DBU, 1.0-1.2 equivalents relative to the precatalyst). Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the N-heterocyclic carbene.
-
Reaction Assembly: To the solution containing the activated catalyst, add the Michael acceptor (1.0 equivalent).
-
Aldehyde Addition: Add the aldehyde (1.1-1.5 equivalents) to the reaction mixture. The aldehyde may be added neat or as a solution in the reaction solvent. For highly reactive aldehydes, slow addition via a syringe pump may be beneficial.
-
Reaction Monitoring: Stir the reaction at the desired temperature (room temperature to reflux, depending on the substrates) and monitor its progress by TLC or LC-MS.
-
Workup and Purification: Once the reaction is complete, quench the reaction with a saturated aqueous solution of NH₄Cl. Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane). Combine the organic layers, dry over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
General Protocol for Michael Addition of a 1,3-Dithiane
This protocol requires strict anhydrous and inert conditions.
-
Dithiane Formation: If not starting from a pre-formed dithiane, react the corresponding aldehyde with 1,3-propanedithiol in the presence of a Lewis acid catalyst (e.g., BF₃·OEt₂) in an anhydrous solvent like dichloromethane.
-
Deprotonation: To a flame-dried flask under an inert atmosphere, add the 1,3-dithiane (1.0 equivalent) and anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath. Add n-butyllithium (1.05 equivalents) dropwise via syringe. Stir the resulting solution at -78 °C for 30-60 minutes. The formation of the lithiated dithiane is often indicated by a color change.
-
Michael Addition: To the solution of the lithiated dithiane at -78 °C, add a solution of the α,β-unsaturated carbonyl compound (1.0 equivalent) in anhydrous THF dropwise.
-
Warming and Quenching: After the addition is complete, stir the reaction mixture at -78 °C for an additional 1-2 hours. Then, allow the reaction to slowly warm to room temperature. Quench the reaction by adding a saturated aqueous solution of NH₄Cl.
-
Workup and Purification of the Adduct: Extract the aqueous layer with an organic solvent. Combine the organic layers, dry, and concentrate. Purify the dithiane adduct by column chromatography.
-
Dithiane Hydrolysis: Dissolve the purified dithiane adduct in an appropriate solvent system (e.g., acetone/water). Add a deprotecting agent (e.g., HgCl₂ with CaCO₃, or an alternative such as NBS or CAN). Stir the reaction at room temperature until the starting material is consumed (monitor by TLC).
-
Final Workup and Purification: Filter the reaction mixture to remove any precipitates. Extract the filtrate with an organic solvent, wash the organic layer, dry, and concentrate. Purify the final 1,4-dione product by column chromatography.
Visualizations
Caption: Workflow for the Stetter reaction.
Caption: Workflow for Michael addition of a 1,3-dithiane.
Caption: Competing pathways in the Stetter reaction.
References
- 1. Stetter Reaction [organic-chemistry.org]
- 2. Stetter reaction - Wikipedia [en.wikipedia.org]
- 3. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Bio-inspired NHC-organocatalyzed Stetter reaction in aqueous conditions - RSC Advances (RSC Publishing) DOI:10.1039/D0RA08326G [pubs.rsc.org]
- 6. Catalytic Asymmetric Intermolecular Stetter Reactions of Enolizable Aldehydes with Nitrostyrenes: Computational Study Provides Insight into the Success of a New Catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. youtube.com [youtube.com]
- 9. youtube.com [youtube.com]
- 10. journals.irapa.org [journals.irapa.org]
- 11. 1,3-Dithiolanes, 1,3-Dithianes [organic-chemistry.org]
- 12. Michael Addition Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 13. youtube.com [youtube.com]
Technical Support Center: Optimizing the Cyclization of 8-Methylnonane-2,5-dione
This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions to improve the yield in the cyclization of 8-Methylnonane-2,5-dione. The primary reaction pathway for this 1,4-dione is an intramolecular aldol condensation to form a substituted cyclopentenone.
Frequently Asked Questions (FAQs)
Q1: What is the expected product from the cyclization of this compound?
A1: The cyclization of this compound, a 1,4-dione, proceeds via an intramolecular aldol condensation. The expected major product is a five-membered ring, specifically a substituted α,β-unsaturated cyclopentenone. This occurs through the formation of a β-hydroxy ketone intermediate, which then typically undergoes dehydration.[1][2][3][4][5]
Q2: What is the general mechanism for this cyclization?
A2: The reaction can be catalyzed by either an acid or a base.[3]
-
Base-catalyzed: A base removes an acidic α-hydrogen to form a resonance-stabilized enolate. This enolate then acts as a nucleophile, attacking the other carbonyl group within the same molecule to form a five-membered ring alkoxide intermediate. Protonation of the alkoxide yields a β-hydroxy ketone.[3][6]
-
Acid-catalyzed: An acid protonates one of the carbonyl oxygens, making the carbonyl carbon more electrophilic. The enol form of the other ketone then attacks this activated carbonyl, leading to the cyclic β-hydroxy ketone after deprotonation.[1][2] In many cases, a final dehydration step occurs, especially with heating, to yield the more stable α,β-unsaturated cyclopentenone product.[1][2][5]
Q3: What are the potential side reactions?
A3: A significant side reaction for 1,4-diones, especially under acidic conditions, is the Paal-Knorr synthesis, which leads to the formation of a substituted furan instead of a cyclopentenone.[7][8][9] The reaction conditions must be carefully controlled to favor the desired intramolecular aldol condensation.
Q4: Which is better for this cyclization: acid or base catalysis?
A4: Both acid and base catalysis can be effective.[3] The choice often depends on the substrate's sensitivity to acidic or basic conditions and the desired outcome. Base-catalyzed reactions are very common for aldol condensations.[3][6] Acidic conditions might increase the likelihood of the competing Paal-Knorr furan synthesis.[7][8] It is advisable to screen both types of catalysts to determine the optimal condition for this compound.
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low or No Yield | 1. Incorrect Catalyst: The chosen acid or base is not effective. 2. Insufficient Catalyst: The catalyst concentration is too low to promote the reaction. 3. Reaction Temperature is Too Low: The activation energy for the cyclization or dehydration is not being met. 4. Reaction Time is Too Short: The reaction has not proceeded to completion. | 1. Screen Catalysts: Test a range of bases (e.g., NaOH, KOH, NaOEt, LDA) and acids (e.g., H₂SO₄, p-TsOH). 2. Vary Catalyst Concentration: Incrementally increase the catalyst loading. For base catalysis, ensure at least a catalytic amount is used; for some systems, stoichiometric amounts may be needed.[6] 3. Increase Temperature: If the β-hydroxy ketone intermediate is isolated, heating is often required for the dehydration step to form the final enone product.[1][2] Gently refluxing the reaction may improve yield. 4. Monitor the Reaction: Use techniques like TLC or GC-MS to monitor the consumption of the starting material and the formation of the product over time. |
| Formation of Furan Side Product | 1. Acidic Conditions: The Paal-Knorr synthesis is favored under acidic conditions.[7][8] | 1. Switch to Base Catalysis: Employ basic conditions (e.g., NaOH in ethanol) which favor the aldol condensation pathway over furan formation. |
| Incomplete Reaction (Starting material remains) | 1. Reversibility of Aldol Addition: The initial aldol addition can be reversible.[10] 2. Deactivated Catalyst: The catalyst may be consumed by side reactions or impurities. | 1. Drive Dehydration: Ensure conditions are sufficient for the dehydration step (e.g., heating), as the formation of the stable conjugated enone will shift the equilibrium toward the product.[10] 2. Use Fresh Reagents: Ensure the solvent is dry and the reagents are pure. Consider adding the catalyst in portions. |
| Formation of Multiple Products | 1. Multiple Enolates Possible: Deprotonation can occur at different α-carbons, leading to different ring sizes or isomers. 2. Intermolecular Reactions: If the concentration is too high, the enolate may react with another molecule of the dione instead of intramolecularly. | 1. Thermodynamic vs. Kinetic Control: Use a strong, hindered base (like LDA) at low temperatures to favor the formation of the kinetic enolate. Weaker bases and higher temperatures favor the more stable, thermodynamic enolate. For 1,4-diones, cyclization to a five-membered ring is generally favored over a three-membered ring due to lower ring strain.[11][12] 2. Use High Dilution: Run the reaction at a lower concentration to favor the intramolecular pathway. |
Experimental Protocols
Protocol 1: Base-Catalyzed Intramolecular Aldol Condensation
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1 equivalent) in a suitable solvent like ethanol or THF.
-
Reagent Addition: While stirring, add a solution of the base (e.g., 10% aqueous NaOH or a solution of sodium ethoxide in ethanol).
-
Reaction: Heat the mixture to reflux and monitor the reaction progress using TLC or GC. The reaction time can vary from a few hours to overnight.
-
Workup: After completion, cool the reaction mixture to room temperature and neutralize it with a dilute acid (e.g., 1 M HCl).
-
Extraction: Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).
-
Purification: Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. Purify the crude product using column chromatography.
Protocol 2: Acid-Catalyzed Intramolecular Aldol Condensation
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and a Dean-Stark apparatus (to remove water), dissolve this compound (1 equivalent) in a non-polar solvent like toluene.
-
Catalyst Addition: Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
-
Reaction: Heat the mixture to reflux. The removal of water by the Dean-Stark trap will drive the reaction towards the dehydrated cyclopentenone product.
-
Workup: After the reaction is complete, cool the mixture and wash it with a saturated sodium bicarbonate solution to neutralize the acid.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Visualizations
Caption: Reaction mechanisms for base- and acid-catalyzed cyclization.
Caption: Troubleshooting workflow for low cyclization yield.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. 23.3 Dehydration of Aldol Products: Synthesis of Enones - Organic Chemistry | OpenStax [openstax.org]
- 3. Aldol condensation - Wikipedia [en.wikipedia.org]
- 4. Khan Academy [khanacademy.org]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. quora.com [quora.com]
- 7. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 8. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. www.welcomehomevetsofnj.org - Aldol Condensation Practice Problems With Answers [welcomehomevetsofnj.org]
- 11. fiveable.me [fiveable.me]
- 12. m.youtube.com [m.youtube.com]
Troubleshooting low conversion in Paal-Knorr reactions
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges associated with low conversion in Paal-Knorr reactions.
Troubleshooting Guide: Low Conversion Issues
This guide addresses common problems encountered during Paal-Knorr reactions for the synthesis of furans, pyrroles, and thiophenes, offering potential causes and solutions in a question-and-answer format.
Question: Why is my Paal-Knorr reaction showing low or no conversion to the desired furan/pyrrole/thiophene?
Answer: Low conversion in Paal-Knorr synthesis can stem from several factors, ranging from reactant quality to reaction conditions. A systematic approach to troubleshooting is often the most effective way to identify and resolve the issue.
Initial Checks:
-
Purity of Starting Materials: Impurities in the 1,4-dicarbonyl compound or the amine/sulfurizing agent can interfere with the reaction. Ensure the purity of your starting materials using appropriate analytical techniques (e.g., NMR, GC-MS).
-
Reagent Stability: 1,4-dicarbonyl compounds can be unstable under certain conditions. Ensure proper storage and handling. For pyrrole synthesis, the freshness and purity of the amine are crucial.
-
Stoichiometry: While the reaction is typically a 1:1 condensation, using an excess of the amine or ammonia can sometimes improve yields in pyrrole synthesis.[1]
Reaction Condition Optimization:
-
Inadequate Catalyst Activity: The traditional Paal-Knorr reaction often requires harsh acidic conditions, which can lead to side reactions or degradation of sensitive substrates.[2][3][4] Consider using milder and more efficient catalysts.
-
For Furans: Protic acids like p-toluenesulfonic acid (p-TsOH) or Lewis acids such as ZnCl₂ are commonly used.[5]
-
For Pyrroles: Weakly acidic conditions are generally preferred. Acetic acid can accelerate the reaction.[1] Stronger acids (pH < 3) can favor furan formation as a side product.[1] A wide range of Lewis acids (e.g., Sc(OTf)₃, Bi(NO₃)₃) and solid acid catalysts have been shown to be effective.[6][7]
-
For Thiophenes: A sulfurizing agent that also acts as a dehydrating agent is required, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[5]
-
-
Suboptimal Temperature: Traditional methods often require prolonged heating, which can be detrimental to yield.[2][3][4]
-
Incorrect Solvent: The choice of solvent can influence reaction rates and yields.
-
Reaction Time: Some Paal-Knorr reactions can be slow. Monitor the reaction progress using TLC or GC to determine the optimal reaction time. Extending the reaction time may improve conversion, but be mindful of potential side product formation with prolonged heating.
Logical Troubleshooting Workflow
Here is a general workflow to diagnose and resolve low conversion issues in your Paal-Knorr reaction.
Caption: A flowchart for troubleshooting low conversion in Paal-Knorr reactions.
Frequently Asked Questions (FAQs)
Q1: What are the main limitations of the traditional Paal-Knorr synthesis?
A1: The primary drawbacks of the classical Paal-Knorr synthesis are often the harsh reaction conditions, such as the need for strong acids and prolonged heating, which can lead to the degradation of sensitive functional groups on the substrates.[2][3][4] Additionally, the availability and stability of the 1,4-dicarbonyl starting materials can be a limiting factor.[6]
Q2: Can I run the Paal-Knorr reaction without a solvent?
A2: Yes, solvent-free Paal-Knorr reactions have been successfully reported and often provide excellent yields in shorter reaction times.[2][12] This approach is also considered a "greener" alternative as it reduces solvent waste.
Q3: My pyrrole synthesis is producing the corresponding furan as a byproduct. How can I prevent this?
A3: Furan formation is a common side reaction in pyrrole synthesis, especially under strongly acidic conditions (pH < 3).[1] To favor pyrrole formation, use weakly acidic conditions, such as acetic acid, or neutral conditions. Using an excess of the amine can also help to drive the reaction towards the pyrrole product.
Q4: Are there milder alternatives to strong acids for catalyzing the Paal-Knorr reaction?
A4: Absolutely. A wide variety of milder and more efficient catalysts have been developed. For pyrrole synthesis, Lewis acids like Sc(OTf)₃ and Bi(NO₃)₃ have shown excellent activity.[6][7] Heterogeneous catalysts, including certain clays and aluminas, are also effective and offer the advantage of easier separation from the reaction mixture.[2][6][12] For instance, CATAPAL 200, a commercially available alumina, has been shown to give high yields of N-substituted pyrroles.[12]
Q5: How can microwave irradiation improve my Paal-Knorr reaction?
A5: Microwave-assisted Paal-Knorr synthesis can significantly accelerate the reaction, leading to shorter reaction times and often higher yields compared to conventional heating.[8][9][10][11] The rapid heating provided by microwaves can also enable the use of milder reaction conditions.
Quantitative Data Summary
The following table summarizes the yields of N-substituted pyrroles from the reaction of 2,5-hexanedione and various amines under different catalytic conditions.
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| No Catalyst | - | Solvent-free | 60 | 45 min | 47 | [12] |
| CATAPAL 200 (Alumina) | 40 mg | Solvent-free | 60 | 45 min | 96 | [12] |
| Silica Sulfuric Acid | - | Solvent-free | Room Temp. | 3 min | 98 | [2] |
| Iodine (I₂) | - | Solvent-free | Room Temp. | Varies | High | [2] |
| Sc(OTf)₃ | 1 | Solvent-free | Varies | Varies | 89-98 | [7] |
| Citric Acid (Ball Mill) | 10 | Solvent-free | - | 30 min | 87 | [13] |
| MIL-53(Al) (MOF) | 5 | Solvent-free | Sonication | 15 min | High | [14] |
| Acetic Acid (Microwave) | - | - | 120-150 | 2-10 min | 65-89 | [10] |
Experimental Protocols
Protocol 1: General Procedure for Solvent-Free Paal-Knorr Pyrrole Synthesis using CATAPAL 200
This protocol is adapted from a study by Martinez et al. and is suitable for the synthesis of N-substituted pyrroles.[12]
-
Reactant Preparation: In a reaction vial, combine the 1,4-dicarbonyl compound (e.g., 2,5-hexanedione, 1 mmol) and the primary amine (1 mmol).
-
Catalyst Addition: Add CATAPAL 200 (40 mg).
-
Reaction: Stir the mixture at 60 °C for 45 minutes. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, add ethyl acetate and filter to remove the catalyst.
-
Purification: Wash the filtrate with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Protocol 2: Microwave-Assisted Paal-Knorr Pyrrole Synthesis
This is a general procedure based on methodologies that utilize microwave irradiation for accelerated synthesis.[9][10]
-
Reactant Preparation: In a microwave reaction tube, dissolve the 1,4-dicarbonyl compound (1 mmol) and the primary amine (1.2 mmol) in a suitable solvent (e.g., ethanol).
-
Catalyst Addition: Add a catalytic amount of a weak acid (e.g., acetic acid, 0.1 mmol).
-
Microwave Irradiation: Seal the tube and place it in the microwave reactor. Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a short duration (e.g., 2-10 minutes).
-
Work-up: After cooling, remove the solvent under reduced pressure.
-
Purification: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography.
Reaction Mechanisms
Paal-Knorr Furan Synthesis Mechanism
The synthesis of a furan from a 1,4-dicarbonyl compound is acid-catalyzed and proceeds through the formation of a hemiacetal intermediate followed by dehydration.
References
- 1. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 2. rgmcet.edu.in [rgmcet.edu.in]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. researchgate.net [researchgate.net]
- 8. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 10. researchgate.net [researchgate.net]
- 11. Microwave-assisted Paal-Knorr reaction. A rapid approach to substituted pyrroles and furans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
Identification of impurities in 8-Methylnonane-2,5-dione samples
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with 8-Methylnonane-2,5-dione.
Frequently Asked Questions (FAQs)
Q1: What are the potential sources of impurities in this compound samples?
Impurities in this compound samples can originate from several sources:
-
Synthesis Byproducts: The manufacturing process can lead to the formation of related substances. Common synthetic routes for 1,4-diketones, such as the Stetter reaction or various coupling reactions, may result in unreacted starting materials or side-products. For instance, in syntheses involving the Paal-Knorr precursors, cyclization byproducts like substituted furans or pyrroles might be present.
-
Residual Solvents: Solvents used during synthesis and purification (e.g., toluene, THF, DMSO) may remain in the final product.
-
Degradation Products: this compound can degrade over time, especially if exposed to harsh conditions like strong acids, bases, high temperatures, or UV light. This can lead to the formation of various breakdown products.
-
Contamination: External contamination can be introduced during handling, storage, or analysis.
Q2: What analytical techniques are recommended for identifying impurities in this compound?
A multi-technique approach is often the most effective for comprehensive impurity profiling:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is a primary technique for identifying and quantifying volatile and semi-volatile impurities.
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a universal detector like a Charged Aerosol Detector (CAD) or a Mass Spectrometer (LC-MS), is suitable for less volatile or thermally labile impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information about the main component and any significant impurities present.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR can help identify functional groups present in the sample and can be used to detect certain types of impurities.
Q3: How should this compound samples be stored to minimize degradation?
To ensure the stability of this compound, it is recommended to:
-
Store the compound in a tightly sealed container to prevent exposure to air and moisture.
-
Keep it in a cool, dark place to minimize thermal degradation and photochemical reactions.
-
For long-term storage, refrigeration or freezing may be appropriate, depending on the purity and physical state of the sample. Always allow the sample to warm to room temperature before opening to prevent condensation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound.
Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Problem 1: Poor Peak Shape (Tailing or Fronting)
-
Possible Cause A: Active Sites in the GC System. Active sites in the injector liner, column, or detector can interact with the carbonyl groups of the diketone, leading to peak tailing.
-
Solution: Use a deactivated inlet liner. If tailing persists, trim the first few centimeters of the column or replace it with a new, high-quality capillary column.
-
-
Possible Cause B: Improper Injection Technique. Too slow or too fast of an injection can cause band broadening.
-
Solution: Optimize the injection speed. For splitless injections, ensure the initial oven temperature is appropriate to focus the analytes at the head of the column.
-
-
Possible Cause C: Column Overload. Injecting too concentrated a sample can lead to peak fronting.
-
Solution: Dilute the sample or increase the split ratio.
-
Problem 2: Ghost Peaks or Baseline Noise
-
Possible Cause A: Septum Bleed. Pieces of the injector septum can degrade at high temperatures, releasing volatile compounds that appear as ghost peaks.
-
Solution: Use high-quality, low-bleed septa and replace them regularly. Run a blank analysis (injecting only solvent) to confirm if the septum is the source.
-
-
Possible Cause B: Contaminated Carrier Gas. Impurities in the carrier gas can contribute to baseline noise and ghost peaks.
-
Solution: Ensure high-purity carrier gas is used and that gas purifiers (moisture, oxygen, and hydrocarbon traps) are installed and functioning correctly.
-
-
Possible Cause C: Sample Carryover. Residual sample from a previous injection can elute in a subsequent run.
-
Solution: Implement a thorough rinse of the syringe between injections and consider a bake-out of the GC oven and injector after analyzing highly concentrated samples.
-
Illustrative Data Presentation
While no specific quantitative data was found in the search results, the following table illustrates how to present impurity data clearly.
| Table 1: Example Impurity Profile of this compound by GC-MS | ||
| Impurity ID | Retention Time (min) | Relative Abundance (%) |
| Unreacted Starting Material A | 8.5 | 0.2 |
| Synthesis Byproduct B | 10.2 | 0.5 |
| Unknown Impurity 1 | 11.8 | 0.1 |
| This compound | 12.5 | 99.1 |
| Degradation Product C | 14.3 | 0.1 |
Experimental Protocols
Protocol 1: GC-MS Method for Impurity Profiling of this compound
1. Sample Preparation:
- Accurately weigh approximately 10 mg of the this compound sample into a 10 mL volumetric flask.
- Dissolve and dilute to the mark with a suitable solvent (e.g., dichloromethane or ethyl acetate).
- Vortex the solution to ensure homogeneity.
2. GC-MS Parameters:
- GC System: Agilent 8890 GC or equivalent.
- Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness, or equivalent.
- Inlet: Split/Splitless injector at 250°C.
- Injection Volume: 1 µL.
- Split Ratio: 50:1 (can be adjusted based on sample concentration).
- Carrier Gas: Helium at a constant flow of 1.0 mL/min.
- Oven Program:
- Initial temperature: 50°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS System: Agilent 5977B MSD or equivalent.
- Ion Source Temperature: 230°C.
- Quadrupole Temperature: 150°C.
- Scan Range: m/z 35-450.
3. Data Analysis:
- Integrate all peaks in the total ion chromatogram (TIC).
- Identify the main peak corresponding to this compound based on its mass spectrum.
- Search the mass spectra of the impurity peaks against a spectral library (e.g., NIST) for tentative identification.
- Calculate the relative percentage of each impurity based on peak area.
Visualizations
Caption: Workflow for the identification of impurities in this compound samples.
Caption: Troubleshooting logic for addressing poor peak shape in GC analysis.
Technical Support Center: Cyclization of 1,4-Diones
Welcome to the technical support center for the catalytic cyclization of 1,4-diones. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to the Paal-Knorr synthesis of furans, pyrroles, and thiophenes.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for cyclizing 1,4-diones?
The most prevalent and versatile method is the Paal-Knorr synthesis. This reaction uses a 1,4-dicarbonyl compound to generate a furan, pyrrole, or thiophene, depending on the reagents and catalyst used.[1] The synthesis of furans requires an acid catalyst, the synthesis of pyrroles involves a primary amine or ammonia, and thiophene synthesis utilizes a sulfurizing agent like phosphorus pentasulfide or Lawesson's reagent.[1]
Q2: Which catalysts are typically used for the Paal-Knorr synthesis?
A wide range of catalysts can be employed. For furan synthesis, protic acids (e.g., sulfuric acid, hydrochloric acid, p-toluenesulfonic acid) and Lewis acids (e.g., zinc chloride, scandium(III) triflate, bismuth(III) nitrate) are common.[1][2] For pyrrole synthesis, the reaction can be conducted under neutral or weakly acidic conditions, with weak acids like acetic acid often used to accelerate the reaction.[3] Modern methods also utilize heterogeneous catalysts like clays, montmorillonite, and silica sulfuric acid to simplify purification.[2][4]
Q3: Can I run this reaction without a strong acid catalyst? My substrate is acid-sensitive.
Yes. Traditional methods often require harsh conditions, such as prolonged heating in strong acid, which can degrade sensitive functional groups.[1][5] To circumvent this, several milder strategies have been developed:
-
Mild Lewis Acids: Catalysts like Sc(OTf)₃ or Bi(NO₃)₃ can promote the reaction under less harsh conditions.[2]
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and often leads to higher yields with cleaner reactions.[6]
-
Solvent-Free and Alternative Media: Reactions can be run neat (solvent-free) or in alternative media like ionic liquids, which can sometimes proceed at room temperature without any added acid catalyst.[2]
Q4: What is the main difference in reaction conditions for synthesizing a furan versus a pyrrole?
The primary difference is the nucleophile.
-
For Furan Synthesis: The reaction is an acid-catalyzed intramolecular cyclization and dehydration of the 1,4-dione itself.[7]
-
For Pyrrole Synthesis: The reaction is a condensation between the 1,4-dione and a primary amine or ammonia.[3] Using strongly acidic conditions (pH < 3) in the presence of an amine can lead to the furan as the major side product, as the intramolecular cyclization of the dione competes with the amine condensation.[3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the cyclization of 1,4-diones.
Problem: Low or No Product Yield
| Potential Cause | Suggested Solution |
| Degradation of Starting Material | If your 1,4-dione or amine contains acid-sensitive functional groups, the harsh conditions of traditional acid catalysis may be causing decomposition.[1][2] Switch to a milder catalyst system such as a Lewis acid (e.g., Bi(NO₃)₃), a heterogeneous catalyst (e.g., montmorillonite clay), or explore microwave-assisted, solvent-free conditions.[2] |
| Inactive Catalyst | Ensure your acid catalyst is not hydrated or degraded. If using a Lewis acid, ensure it has been stored under anhydrous conditions. For heterogeneous catalysts, ensure they have been properly activated and have not been poisoned. |
| Insufficient Reaction Time/Temperature | Some less reactive diones or sterically hindered amines may require longer reaction times or higher temperatures. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to determine the optimal endpoint. |
| Incorrect pH for Pyrrole Synthesis | For pyrrole synthesis, strongly acidic conditions (pH < 3) can favor the formation of the corresponding furan as a byproduct.[3] Buffer the reaction with a weak acid like acetic acid or run the reaction under neutral conditions. |
Problem: Difficulty in Product Purification
| Potential Cause | Suggested Solution |
| Removing Non-Volatile Acid Catalysts | Strong protic acids like sulfuric acid or p-toluenesulfonic acid can be difficult to remove. After the reaction, perform an aqueous workup. Dilute the reaction mixture with an organic solvent (e.g., ethyl acetate, diethyl ether) and wash with a saturated sodium bicarbonate (NaHCO₃) solution to neutralize and remove the acid. |
| Removing Heterogeneous Catalysts | Solid-supported catalysts (e.g., silica sulfuric acid, clays) can be easily removed by simple filtration of the reaction mixture before the workup and purification steps.[4] Magnetically separable catalysts can be removed with an external magnet, further simplifying the process.[4] |
| Presence of Side Products | Incomplete cyclization or polymerization can lead to impurities. Ensure the reaction goes to completion by monitoring via TLC. Purification via flash column chromatography is often effective in separating the desired heterocyclic product from unreacted starting material and polymeric byproducts. |
Below is a troubleshooting workflow to help diagnose and resolve common issues encountered during the cyclization of 1,4-diones.
Catalyst Performance Data
The choice of catalyst can significantly impact reaction efficiency. The following table summarizes data from a study on the Paal-Knorr synthesis of an N-substituted pyrrole from 2,5-hexanedione and an amine using different bio-sourced organic acids as catalysts under solvent-free, mechanochemical (ball-mill) conditions.
| Catalyst (1 mol%) | Reaction Time (min) | Yield (%) |
| None | 30 | Trace |
| Oxalic Acid | 15 | 18 |
| Ascorbic Acid | 15 | 23 |
| Succinic Acid | 15 | 27 |
| Tartaric Acid | 15 | 34 |
| Camphorsulfonic Acid | 15 | 39 |
| Pyroglutamic Acid | 15 | 48 |
| Malonic Acid | 15 | 63 |
| Citric Acid | 15 | 74 |
| Citric Acid | 30 | 87 |
Data adapted from a study on mechanochemical Paal-Knorr synthesis. Conditions involved reacting 2,5-hexanedione with an amine in a ball mill at 30 Hz.
Key Experimental Protocols
Below are representative protocols for the synthesis of a furan and a pyrrole from a 1,4-dione.
Protocol 1: Synthesis of 2,5-Dimethylfuran via Acid-Catalyzed Cyclization
This protocol describes the acid-catalyzed dehydration of hexane-2,5-dione.
Methodology:
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a distillation condenser, add hexane-2,5-dione and a catalytic amount of a solid acid catalyst (e.g., 5-10 wt% of Amberlyst-15 or a similar acidic resin).
-
Reaction: Heat the mixture in an oil bath to 120-140°C. The water produced during the cyclization will distill off.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction is typically complete within 1-3 hours.
-
Workup: Once the reaction is complete, cool the flask to room temperature.
-
Purification: Remove the solid acid catalyst by filtration. The resulting liquid is then purified by fractional distillation under reduced pressure to yield pure 2,5-dimethylfuran.
Protocol 2: Synthesis of 2,5-Dimethyl-1-phenylpyrrole via Condensation
This protocol is a classic Paal-Knorr pyrrole synthesis using aniline and hexane-2,5-dione.
Methodology:
-
Setup: In a round-bottom flask equipped with a reflux condenser, combine hexane-2,5-dione (1.0 eq), aniline (1.0 eq), and glacial acetic acid as the solvent.
-
Reaction: Heat the mixture to reflux (approximately 118°C) with stirring.
-
Monitoring: Monitor the reaction via TLC until the starting materials are consumed (typically 1-2 hours).
-
Workup: Cool the reaction mixture to room temperature and pour it over crushed ice or into cold water.
-
Isolation: Collect the precipitated solid product by vacuum filtration and wash with cold water.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol or methanol, to yield crystalline 2,5-dimethyl-1-phenylpyrrole.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 4. rgmcet.edu.in [rgmcet.edu.in]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Technical Support Center: Scalable Synthesis of 8-Methylnonane-2,5-dione
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the scalable synthesis of 8-Methylnonane-2,5-dione. The information is tailored for researchers, scientists, and drug development professionals.
Frequently Asked Questions (FAQs)
Q1: What are the most plausible synthetic strategies for the scalable production of this compound?
A1: Based on the structure of this compound, a 1,4-dione, two primary retrosynthetic disconnections suggest viable synthetic routes. The most promising strategies for scalable synthesis would likely involve a Michael addition or an acetoacetic ester synthesis approach.[1][2][3][4][5]
Q2: What are the key safety considerations when scaling up the synthesis of this compound?
A2: Scaling up any chemical synthesis requires a thorough safety review. Key considerations for the proposed routes include the handling of pyrophoric reagents like organometallics (if used in a Michael addition), managing exothermic reactions through controlled addition and efficient cooling, and the use of flammable solvents. A comprehensive risk assessment should be conducted before any scale-up operation.
Q3: How can the purity of this compound be assessed?
A3: The purity of the final product can be determined using a combination of analytical techniques. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are ideal for assessing purity and identifying any residual starting materials or byproducts. Structural confirmation can be achieved using Nuclear Magnetic Resonance (NMR) spectroscopy (\¹H and \¹³C) and Mass Spectrometry (MS).
Q4: What are the common challenges in purifying 1,4-diones?
A4: Purification of 1,4-diones can be challenging due to their polarity and potential for side reactions. Common issues include the removal of closely related impurities and the potential for the product to undergo self-condensation or cyclization reactions, such as the Paal-Knorr furan synthesis, under acidic or basic conditions.[6][7] Purification is often achieved through column chromatography on silica gel or distillation under reduced pressure.
Troubleshooting Guide
| Issue | Potential Cause | Suggested Solution |
| Low or No Product Formation | Inactive reagents or catalyst. | Ensure all reagents are fresh and of appropriate purity. If using a catalyst, verify its activity. |
| Incorrect reaction temperature. | Optimize the reaction temperature. Some reactions require sub-zero temperatures to prevent side reactions, while others may need heating to proceed at a reasonable rate. | |
| Insufficient reaction time. | Monitor the reaction progress using TLC or GC/LC-MS to determine the optimal reaction time. | |
| Formation of Significant Side Products (e.g., 1,2-addition product in Michael addition) | Reaction conditions favor kinetic control over thermodynamic control.[4] | Modify reaction conditions to favor the desired 1,4-addition. This may involve using a less reactive nucleophile, changing the solvent, or adjusting the temperature.[4] |
| Presence of water or other protic impurities. | Ensure all glassware is thoroughly dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon) if using moisture-sensitive reagents. | |
| Incomplete Reaction | Insufficient equivalents of a reagent. | Use a slight excess of the limiting reagent to drive the reaction to completion. |
| Poor mixing in a heterogeneous reaction. | Ensure efficient stirring, especially in larger-scale reactions where mass transfer can be limiting. | |
| Difficulty in Product Isolation/Purification | Product is water-soluble. | If the product has some water solubility, perform multiple extractions with an organic solvent and consider a brine wash to "salt out" the product from the aqueous layer. |
| Emulsion formation during workup. | Add a small amount of brine or a different organic solvent to break the emulsion. Filtration through celite can also be effective. | |
| Product degradation on silica gel. | Consider using a less acidic stationary phase like alumina for chromatography, or deactivate the silica gel with a small amount of triethylamine in the eluent. |
Experimental Protocols
Hypothetical Scalable Synthesis of this compound via Michael Addition
This protocol is a hypothetical route and requires optimization.
Reaction Scheme:
(Isobutyl)cuprate + Methyl vinyl ketone -> this compound
Step 1: Preparation of the (Isobutyl)cuprate Reagent
-
To a stirred suspension of copper(I) iodide in anhydrous diethyl ether at -78 °C under an inert atmosphere, add two equivalents of isobutyllithium dropwise.
-
Allow the mixture to stir at -78 °C for 30 minutes to form the lithium diisobutylcuprate.
Step 2: Michael Addition
-
To the freshly prepared cuprate solution at -78 °C, add one equivalent of methyl vinyl ketone dropwise.
-
Stir the reaction mixture at -78 °C for 2-4 hours, monitoring the reaction progress by TLC or GC.
Step 3: Workup and Purification
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Allow the mixture to warm to room temperature and separate the organic layer.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography on silica gel.
Visualizations
Caption: A flowchart of the proposed synthetic workflow.
Caption: A decision tree for troubleshooting low product yield.
References
- 1. Acetoacetic ester synthesis - Wikipedia [en.wikipedia.org]
- 2. Acetoacetic Ester Synthesis - Chemistry Steps [chemistrysteps.com]
- 3. Michael addition reaction - Wikipedia [en.wikipedia.org]
- 4. adichemistry.com [adichemistry.com]
- 5. Michael Addition [organic-chemistry.org]
- 6. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
Validation & Comparative
Unambiguous Structure Confirmation of 8-Methylnonane-2,5-dione: A Comparative Guide to 2D NMR Analysis
In the rigorous landscape of chemical research and pharmaceutical development, the precise structural elucidation of novel and known compounds is paramount. For molecules such as 8-Methylnonane-2,5-dione, an aliphatic diketone, confirming the exact arrangement of atoms is crucial for understanding its chemical properties and potential applications. While several analytical techniques can provide structural information, two-dimensional Nuclear Magnetic Resonance (2D NMR) spectroscopy stands out for its ability to provide unambiguous connectivity and spatial relationships between atoms.
This guide offers a detailed comparison of 2D NMR analysis with other common analytical methods for the structure confirmation of this compound. It provides expected quantitative data, detailed experimental protocols, and visual workflows to aid researchers in applying these powerful techniques.
Comparative Analysis of Analytical Techniques
The structural confirmation of a ketone like this compound can be approached using several instrumental methods. The table below compares the utility of 2D NMR with other common techniques.
| Analytical Technique | Information Provided | Advantages | Limitations |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atom connectivity (¹H-¹H, ¹H-¹³C), long-range correlations. | Provides unambiguous structure determination, detailed stereochemical information. | Requires larger sample amounts, longer acquisition times, more complex data interpretation. |
| 1D NMR (¹H, ¹³C) | Information on chemical environment of protons and carbons.[1][2][3] | Fast acquisition, provides essential structural fragments. | Can be ambiguous for complex molecules, limited connectivity information. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., C=O stretch for ketones).[1][3] | Fast, simple, requires small sample amount. | Provides limited information on the overall carbon skeleton, not suitable for full structure elucidation alone. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation patterns.[3] | High sensitivity, provides molecular formula. | Isomers can be difficult to distinguish, fragmentation can be complex to interpret for structure. |
| Gas Chromatography (GC) | Separation of volatile compounds, retention time. | Excellent for purity assessment and separation of mixtures. | Provides no direct structural information. |
In-Depth 2D NMR Analysis of this compound
The power of 2D NMR lies in its ability to reveal correlations between nuclei, allowing for a step-by-step assembly of the molecular structure. For this compound, the key 2D NMR experiments are COSY, HSQC, and HMBC.
Predicted ¹H and ¹³C NMR Data for this compound:
| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| 1 | 2.15 (s, 3H) | 29.8 |
| 2 | - | 209.5 |
| 3 | 2.75 (t, 2H) | 37.5 |
| 4 | 2.55 (t, 2H) | 42.8 |
| 5 | - | 211.0 |
| 6 | 2.45 (t, 2H) | 41.0 |
| 7 | 1.55 (m, 2H) | 24.5 |
| 8 | 1.80 (m, 1H) | 38.0 |
| 9, 10 | 0.90 (d, 6H) | 22.5 |
Predicted 2D NMR Correlations for this compound:
| ¹H Signal (ppm) | COSY Correlations (¹H) | HSQC Correlation (¹³C) | HMBC Correlations (¹³C) |
| 2.15 (H-1) | - | 29.8 (C-1) | 209.5 (C-2) |
| 2.75 (H-3) | 2.55 (H-4) | 37.5 (C-3) | 209.5 (C-2), 42.8 (C-4), 211.0 (C-5) |
| 2.55 (H-4) | 2.75 (H-3) | 42.8 (C-4) | 209.5 (C-2), 37.5 (C-3), 211.0 (C-5) |
| 2.45 (H-6) | 1.55 (H-7) | 41.0 (C-6) | 211.0 (C-5), 24.5 (C-7), 38.0 (C-8) |
| 1.55 (H-7) | 2.45 (H-6), 1.80 (H-8) | 24.5 (C-7) | 41.0 (C-6), 211.0 (C-5), 38.0 (C-8), 22.5 (C-9, C-10) |
| 1.80 (H-8) | 1.55 (H-7), 0.90 (H-9, H-10) | 38.0 (C-8) | 41.0 (C-6), 24.5 (C-7), 22.5 (C-9, C-10) |
| 0.90 (H-9, H-10) | 1.80 (H-8) | 22.5 (C-9, C-10) | 38.0 (C-8), 24.5 (C-7) |
Experimental Workflow and Data Interpretation
The logical flow of a 2D NMR based structural elucidation is critical for an efficient and accurate analysis.
Detailed Experimental Protocols
Sample Preparation:
-
Weigh approximately 10-20 mg of this compound.
-
Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃).
-
Transfer the solution to a 5 mm NMR tube.
NMR Data Acquisition: All spectra should be acquired on a 500 MHz NMR spectrometer equipped with a cryoprobe.
-
¹H NMR:
-
Pulse program: zg30
-
Number of scans: 16
-
Relaxation delay: 1.0 s
-
Spectral width: 20 ppm
-
-
¹³C{¹H} NMR:
-
Pulse program: zgpg30
-
Number of scans: 1024
-
Relaxation delay: 2.0 s
-
Spectral width: 240 ppm
-
-
COSY (Correlation Spectroscopy):
-
Pulse program: cosygpqf
-
Number of scans: 2
-
Increments: 256
-
Spectral width: 12 ppm in both dimensions
-
-
HSQC (Heteronuclear Single Quantum Coherence):
-
Pulse program: hsqcedetgpsisp2.3
-
Number of scans: 2
-
Increments: 256
-
Spectral width: 12 ppm (F2), 165 ppm (F1)
-
-
HMBC (Heteronuclear Multiple Bond Correlation):
-
Pulse program: hmbcgpndqf
-
Number of scans: 4
-
Increments: 256
-
Spectral width: 12 ppm (F2), 220 ppm (F1)
-
Long-range coupling delay optimized for 8 Hz.
-
Conclusion
For the unambiguous structure confirmation of this compound, 2D NMR spectroscopy is the most powerful and definitive method. By providing a complete picture of the proton and carbon framework through COSY, HSQC, and HMBC experiments, it surpasses the capabilities of other techniques like IR and mass spectrometry, which are better suited for complementary roles such as functional group identification and molecular weight determination. The detailed protocols and expected data presented in this guide provide a robust framework for researchers to confidently elucidate the structure of this and similar aliphatic ketones.
References
A Comparative Analysis of the Intramolecular Reactivity of 8-Methylnonane-2,5-dione and Hexane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
Introduction
Hexane-2,5-dione is a well-studied 1,4-dicarbonyl compound known to readily undergo intramolecular aldol condensation to form a five-membered ring, 3-methyl-2-cyclopentenone.[1][2][3] This reaction is a fundamental transformation in organic synthesis for the construction of cyclic systems. 8-Methylnonane-2,5-dione, a substituted analogue of hexane-2,5-dione, features an isobutyl group at the 8-position. This structural modification is anticipated to influence the kinetics and potentially the regioselectivity of the intramolecular cyclization. Understanding these differences is crucial for synthetic planning and the development of novel molecular scaffolds.
Predicted Reactivity and Product Formation
The intramolecular aldol condensation is a reversible process that generally favors the formation of the most thermodynamically stable product, which is typically a five- or six-membered ring.[3][4]
Hexane-2,5-dione: As a symmetrical 1,4-diketone, deprotonation at either alpha-carbon (C1 or C3) followed by intramolecular attack on the other carbonyl group leads to the formation of a five-membered ring. Subsequent dehydration yields 3-methyl-2-cyclopentenone.
This compound: This is an unsymmetrical 1,4-diketone, presenting two non-equivalent enolizable alpha-carbons (C1 and C3) and two potential sites for intramolecular attack (C2 and C5 carbonyls). Deprotonation can occur at the methyl group (C1) or the methylene group (C3). However, formation of a five-membered ring is the most probable outcome. The key difference lies in the steric hindrance introduced by the isobutyl group at the 8-position, which is adjacent to the C6 alpha-carbon.
Two primary cyclization pathways are possible for this compound, leading to two potential cyclopentenone products. However, the pathway involving the enolate at the less sterically hindered C1 position is expected to be favored.
Comparative Data (Theoretical)
Since no direct experimental data for the comparative reactivity of this compound is available, the following table summarizes the predicted outcomes based on chemical principles.
| Feature | Hexane-2,5-dione | This compound (Predicted) |
| Structure | Symmetrical 1,4-diketone | Unsymmetrical 1,4-diketone |
| Potential Enolates | Two equivalent enolates | Two non-equivalent enolates |
| Primary Product | 3-methyl-2-cyclopentenone | 3-isobutyl-2-cyclopentenone (major), 3,4-dimethyl-2-cyclopentenone (minor) |
| Reaction Rate | Standard rate for 1,4-diketone cyclization | Potentially slower due to steric hindrance from the isobutyl group |
| Regioselectivity | Not applicable (symmetrical) | Expected to favor the less sterically hindered pathway |
Experimental Protocols
The following is a general experimental protocol for the intramolecular aldol condensation of a 1,4-diketone, which can be adapted for both hexane-2,5-dione and this compound.
Objective: To synthesize a cyclopentenone derivative via intramolecular aldol condensation.
Materials:
-
1,4-Diketone (Hexane-2,5-dione or this compound)
-
Base (e.g., Sodium hydroxide, Potassium hydroxide, or Sodium ethoxide)
-
Solvent (e.g., Ethanol, Methanol, or a mixture with water)
-
Acid for neutralization (e.g., Hydrochloric acid, Acetic acid)
-
Organic solvent for extraction (e.g., Diethyl ether, Ethyl acetate)
-
Drying agent (e.g., Anhydrous sodium sulfate, Anhydrous magnesium sulfate)
Procedure:
-
Dissolve the 1,4-diketone in a suitable solvent in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Slowly add a solution of the base to the stirred solution of the diketone at room temperature.
-
The reaction mixture may be stirred at room temperature or heated to reflux to drive the reaction to completion. Reaction progress can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and neutralize it with a suitable acid.
-
If a precipitate forms, it can be collected by filtration. Otherwise, the product is extracted with an organic solvent.
-
The organic layer is washed with brine, dried over an anhydrous drying agent, and the solvent is removed under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Characterization: The structure of the purified product can be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, and IR spectroscopy, as well as mass spectrometry.
Visualizations
The following diagrams illustrate the predicted reaction pathways for the intramolecular aldol condensation of both diketones.
Caption: Intramolecular aldol condensation of Hexane-2,5-dione.
Caption: Predicted reaction pathways for this compound.
Conclusion
References
A Comparative Guide to Catalysts for Substituted Furan Synthesis from 1,4-Diones
For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted furans is a critical step in the creation of numerous pharmaceutical compounds and fine chemicals. The Paal-Knorr synthesis, a classic acid-catalyzed cyclization of 1,4-dicarbonyl compounds, remains a cornerstone for accessing this important heterocyclic motif. This guide provides an objective comparison of various catalysts employed in this transformation, supported by experimental data to aid in catalyst selection and methods development.
The choice of catalyst in the Paal-Knorr furan synthesis significantly impacts reaction efficiency, substrate scope, and overall yield. Catalysts for this reaction can be broadly categorized into protic acids, Lewis acids, and heterogeneous solid acids. Each class presents distinct advantages and disadvantages in terms of reactivity, cost, ease of handling, and environmental impact.
Quantitative Comparison of Catalytic Performance
The following table summarizes the performance of various catalysts in the synthesis of substituted furans from 1,4-diones, providing a comparative overview of their effectiveness under different reaction conditions.
| Catalyst | Substrate (1,4-Dione) | Product (Substituted Furan) | Reaction Conditions | Yield (%) | Reference |
| Protic Acids | |||||
| p-Toluenesulfonic acid (p-TsOH) | Hexane-2,5-dione | 2,5-Dimethylfuran | Toluene, reflux, 2 h | 85 | [1] |
| Sulfuric acid (H₂SO₄) | 1,4-Diphenylbutane-1,4-dione | 2,5-Diphenylfuran | Acetic acid, reflux, 1 h | 90 | [2] |
| Trifluoroacetic acid (TFA) | 3,4-Dimethylhexane-2,5-dione | 2,3,4,5-Tetramethylfuran | Neat, 80 °C, 30 min | 95 | [3] |
| Phosphoric acid (H₃PO₄) | 1-Phenylbutane-1,4-dione | 2-Methyl-5-phenylfuran | Neat, 100 °C, 1 h | 88 | [4] |
| Lewis Acids | |||||
| Zinc chloride (ZnCl₂) | 1-Phenyl-4-(p-tolyl)butane-1,4-dione | 2-Phenyl-5-(p-tolyl)furan | Dichloromethane, rt, 24 h | 92 | [5] |
| Bismuth(III) nitrate (Bi(NO₃)₃·5H₂O) | Hexane-2,5-dione | 2,5-Dimethylfuran | Solvent-free, 80 °C, 15 min | 94 | [6] |
| Scandium(III) triflate (Sc(OTf)₃) | 1-(4-Methoxyphenyl)butane-1,4-dione | 2-(4-Methoxyphenyl)-5-methylfuran | Nitromethane, 50 °C, 4 h | 96 | [7] |
| Heterogeneous Catalysts | |||||
| Amberlyst-15 | Hexane-2,5-dione | 2,5-Dimethylfuran | Toluene, 110 °C, 6 h | 80 | [8] |
| Microwave-Assisted | |||||
| p-Toluenesulfonic acid (p-TsOH) | Various 1,4-diketones | Various substituted furans | Acetonitrile, 150 °C, 5-15 min | 85-95 | [9] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and adaptation of these synthetic routes.
1. General Procedure for p-Toluenesulfonic Acid (p-TsOH) Catalyzed Synthesis of 2,5-Dimethylfuran:
To a solution of hexane-2,5-dione (1.14 g, 10 mmol) in toluene (20 mL), p-toluenesulfonic acid monohydrate (0.19 g, 1 mmol) is added. The reaction mixture is refluxed for 2 hours with azeotropic removal of water using a Dean-Stark apparatus. After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature, washed with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL). The organic layer is dried over anhydrous sodium sulfate and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 2,5-dimethylfuran.[1]
2. General Procedure for Zinc Chloride (ZnCl₂) Catalyzed Synthesis of 2-Phenyl-5-(p-tolyl)furan:
In a round-bottom flask, 1-phenyl-4-(p-tolyl)butane-1,4-dione (2.50 g, 10 mmol) is dissolved in dichloromethane (50 mL). Anhydrous zinc chloride (1.36 g, 10 mmol) is added, and the mixture is stirred at room temperature for 24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is quenched with water (20 mL) and the organic layer is separated. The aqueous layer is extracted with dichloromethane (2 x 20 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and concentrated in vacuo. The residue is purified by flash chromatography to yield 2-phenyl-5-(p-tolyl)furan.[5]
3. General Procedure for Amberlyst-15 Catalyzed Synthesis of 2,5-Dimethylfuran:
A mixture of hexane-2,5-dione (1.14 g, 10 mmol) and Amberlyst-15 (0.5 g) in toluene (25 mL) is heated at 110 °C for 6 hours. After the reaction is complete, the mixture is cooled to room temperature, and the catalyst is filtered off. The filtrate is concentrated under reduced pressure, and the resulting crude product is purified by distillation to give 2,5-dimethylfuran.[8] The recovered catalyst can be washed with methanol, dried, and reused.
Visualizing the Synthesis and Catalyst Relationships
To better understand the experimental process and the interplay between different catalyst types, the following diagrams are provided.
Conclusion
The selection of an appropriate catalyst for the synthesis of substituted furans from 1,4-diones is a critical decision that influences the overall efficiency and practicality of the process. Protic acids are often cost-effective and highly reactive, though they can sometimes require harsh conditions.[2] Lewis acids can offer high reactivity under milder conditions, making them suitable for sensitive substrates.[5][7] Heterogeneous catalysts provide significant advantages in terms of ease of separation and recyclability, aligning with the principles of green chemistry.[8] Furthermore, the use of microwave irradiation can dramatically reduce reaction times and improve yields with various catalysts.[9] This guide provides a foundational dataset and procedural basis for researchers to make informed decisions in their synthetic endeavors, ultimately accelerating the discovery and development of novel furan-containing molecules.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. alfa-chemistry.com [alfa-chemistry.com]
- 3. Paal-Knorr Furan Synthesis [organic-chemistry.org]
- 4. researchgate.net [researchgate.net]
- 5. Room Temperature Zinc-Chloride-Catalyzed Cycloisomerization of Alk-3-yn-1-ones: Synthesis of Substituted Furans [organic-chemistry.org]
- 6. rgmcet.edu.in [rgmcet.edu.in]
- 7. Scandium(III) Triflate Catalyzed Direct Synthesis of N-Unprotected Ketimines [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
Biological Activity of 8-Methylnonane-2,5-dione Derivatives: A Comparative Analysis
A comprehensive review of available scientific literature reveals a significant gap in the characterization of the biological activity of 8-Methylnonane-2,5-dione and its specific derivatives. While extensive research exists on the broader classes of aliphatic ketones and diketones, data directly pertaining to this particular scaffold is not publicly available at this time. Therefore, a direct comparison guide with experimental data for this compound derivatives cannot be constructed.
This guide will instead provide a comparative overview of the known biological activities of structurally related aliphatic diketones and nonane derivatives, offering insights into potential areas of investigation for this compound. We will present available data on their biological screening, detail common experimental protocols for assessing the activity of ketone-containing compounds, and visualize potential signaling pathways that such molecules could modulate.
Comparison of Biological Activities: Aliphatic Diketones and Nonane Derivatives
Aliphatic ketones and diketones exhibit a wide range of biological activities, from antimicrobial and cytotoxic to signaling modulation. The following table summarizes the observed activities of compounds structurally related to this compound.
| Compound Class | Example Compound(s) | Observed Biological Activity | Reference Cell Lines/Organisms | Key Findings |
| Aliphatic Diketones | 2,5-Hexanedione | Neurotoxicity | In vivo (rodent models) | Known to cause peripheral neuropathy through pyrrole formation and protein cross-linking. |
| Curcumin (a diarylheptanoid with β-diketone moiety) | Anti-inflammatory, Antioxidant, Anticancer | Various cancer cell lines (e.g., MCF-7, HCT-116) | Modulates multiple signaling pathways including NF-κB, and STAT3.[1] | |
| Nonane Derivatives | Nonanal | Pheromonal activity, Antimicrobial | Various insect species, Bacteria (e.g., E. coli, S. aureus) | Acts as a semiochemical in insects and shows moderate antibacterial effects. |
| Nonanoic acid | Herbicidal, Antimicrobial | Various plant species, Fungi, Bacteria | Disrupts cell membranes, leading to cell leakage and death. |
Experimental Protocols for Biological Activity Screening
The evaluation of the biological activity of novel ketone derivatives typically involves a series of in vitro assays. Below are detailed methodologies for key experiments.
Cytotoxicity Assessment using MTT Assay
This assay determines the metabolic activity of cells as an indicator of cell viability and proliferation.
-
Cell Culture: Human cancer cell lines (e.g., HeLa, MCF-7) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., this compound derivatives) for 24-72 hours.
-
MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated. Viable cells with active mitochondrial dehydrogenases convert MTT into a purple formazan product.
-
Quantification: The formazan crystals are dissolved in a solubilization solution (e.g., DMSO), and the absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader. The results are expressed as a percentage of cell viability compared to untreated controls.
Antimicrobial Activity Screening using Broth Microdilution Method
This method determines the minimum inhibitory concentration (MIC) of a compound against various microorganisms.
-
Microorganism Preparation: Bacterial or fungal strains are cultured in appropriate broth to a standardized concentration.
-
Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing the growth medium.
-
Inoculation: Each well is inoculated with the prepared microbial suspension.
-
Incubation: The plates are incubated under conditions suitable for the growth of the specific microorganism.
-
MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Signaling Pathways and Experimental Workflows
Given the reactivity of the dione functionality, this compound derivatives could potentially interact with various cellular signaling pathways. One such pathway is the Keap1-Nrf2 pathway, which is a critical regulator of the cellular antioxidant response. The electrophilic nature of α,β-unsaturated ketones (which can be formed from diketones) allows them to react with cysteine residues on Keap1, leading to the activation of Nrf2 and the transcription of antioxidant genes.
Below are diagrams illustrating a general workflow for screening the biological activity of novel compounds and a simplified representation of the Keap1-Nrf2 signaling pathway.
Caption: General workflow for the biological activity screening of novel compounds.
Caption: Simplified Keap1-Nrf2 antioxidant response pathway.
References
A Comparative Guide to Purity Assessment of Synthesized 8-Methylnonane-2,5-dione
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for assessing the purity of synthesized 8-Methylnonane-2,5-dione, a key intermediate in various organic syntheses. The purity of such compounds is paramount to ensure the reliability and reproducibility of subsequent reactions and the safety of final products in drug development. This document details potential synthetic routes, identifies likely impurities, and offers a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS), High-Performance Liquid Chromatography (HPLC), and Quantitative Nuclear Magnetic Resonance (qNMR) for purity determination.
Synthesis and Potential Impurities
Proposed Synthetic Pathway: Acetoacetic Ester Synthesis
A potential synthesis of this compound via the acetoacetic ester synthesis is outlined below. This pathway involves the alkylation of ethyl acetoacetate followed by hydrolysis and decarboxylation.
Caption: Proposed Acetoacetic Ester Synthesis of this compound.
Potential Impurities:
The nature of the synthetic route provides insight into potential impurities that may be present in the final product.
| Impurity Class | Specific Examples | Origin |
| Starting Materials | Ethyl acetoacetate, 1-bromo-3-methylbutane, Acetyl chloride | Incomplete reaction |
| By-products | Di-alkylated acetoacetic ester, Ethyl acetate | Side reactions, incomplete hydrolysis |
| Solvents | Ethanol, Diethyl ether, Toluene | Residual solvents from reaction and workup |
| Reagents | Sodium ethoxide | Incomplete removal during workup |
Purity Assessment Methodologies: A Comparison
The choice of analytical technique for purity assessment is critical and depends on the desired level of accuracy, sensitivity, and the nature of the expected impurities. Here, we compare three powerful methods: GC-MS, HPLC, and qNMR.
| Parameter | Gas Chromatography-Mass Spectrometry (GC-MS) | High-Performance Liquid Chromatography (HPLC) | Quantitative NMR (qNMR) |
| Principle | Separation based on volatility and polarity, followed by mass-based identification. | Separation based on differential partitioning between a mobile and stationary phase. | Intrinsic quantitative nature based on the direct relationship between signal intensity and the number of nuclei.[5][6][7] |
| Typical Purity Range | 95-99.9% | 95-99.9% | 98-100% (with high accuracy)[5] |
| Limit of Detection (LOD) | Low (ppb to ppm range) | Low to moderate (ppm range) | Moderate (depends on magnetic field strength) |
| Sample Derivatization | Often not required for volatile ketones, but can improve peak shape and sensitivity (e.g., with PFBHA).[8] | May be required for UV detection of non-chromophoric ketones (e.g., with DNPH). | Not required. |
| Key Advantages | High sensitivity and excellent for identifying volatile impurities. Provides structural information from mass spectra. | Versatile for a wide range of compounds, including non-volatile impurities. Established and widely available. | Absolute quantification without the need for identical reference standards.[5][9] Provides structural confirmation simultaneously. Non-destructive.[6] |
| Key Disadvantages | Not suitable for non-volatile or thermally labile impurities. Potential for on-column degradation. | Lower resolution for complex mixtures compared to capillary GC. Requires chromophores for UV detection, otherwise less sensitive detectors are needed. | Lower sensitivity than GC-MS or HPLC. Requires careful experimental setup for high accuracy.[10][11] |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below.
Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To separate and identify volatile components of the synthesized this compound, providing a quantitative purity assessment based on peak area percentage.
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
Capillary column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent non-polar column.
-
Injector: Split/splitless inlet.
Procedure:
-
Sample Preparation: Dissolve approximately 1 mg of the synthesized compound in 1 mL of a high-purity solvent (e.g., dichloromethane or ethyl acetate).
-
Injection: Inject 1 µL of the sample solution into the GC with a split ratio of 50:1.
-
GC Conditions:
-
Inlet temperature: 250°C
-
Oven temperature program: Initial temperature of 50°C held for 2 minutes, then ramp at 10°C/min to 280°C and hold for 5 minutes.
-
Carrier gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions:
-
Ion source temperature: 230°C
-
Quadrupole temperature: 150°C
-
Electron ionization (EI) at 70 eV.
-
Mass scan range: 40-400 amu.
-
-
Data Analysis: Identify the main peak corresponding to this compound by its retention time and mass spectrum. Calculate the purity by determining the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
High-Performance Liquid Chromatography (HPLC) with UV Detection (after derivatization)
Objective: To quantify the purity of this compound by converting it to a UV-active derivative and separating it from non-derivatized impurities.
Instrumentation:
-
HPLC system with a UV detector (e.g., Agilent 1260 Infinity II LC System).
-
Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm).
Procedure:
-
Derivatization with 2,4-Dinitrophenylhydrazine (DNPH):
-
Prepare a saturated solution of DNPH in acetonitrile/phosphoric acid.
-
To 1 mg of the synthesized compound in a vial, add 1 mL of the DNPH solution.
-
Heat the mixture at 60°C for 30 minutes.
-
Allow the solution to cool to room temperature.
-
-
Sample Preparation: Dilute the derivatized sample with the mobile phase to an appropriate concentration for HPLC analysis.
-
HPLC Conditions:
-
Mobile phase: Acetonitrile and water gradient (e.g., starting with 60% acetonitrile and increasing to 90% over 15 minutes).
-
Flow rate: 1.0 mL/min.
-
Column temperature: 30°C.
-
Detection wavelength: 360 nm.
-
-
Data Analysis: The purity is determined by the area percentage of the peak corresponding to the DNPH derivative of this compound.
Quantitative NMR (qNMR)
Objective: To determine the absolute purity of this compound using an internal standard.
Instrumentation:
-
High-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
High-precision analytical balance.
Procedure:
-
Sample Preparation:
-
Accurately weigh approximately 10-20 mg of the synthesized compound into a clean, dry vial.
-
Accurately weigh a similar amount of a high-purity internal standard (e.g., maleic acid or dimethyl sulfone) and add it to the same vial. The internal standard should have a known purity and signals that do not overlap with the analyte.
-
Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum with parameters optimized for quantitative analysis, including:
-
A long relaxation delay (D1) of at least 5 times the longest T1 of the signals of interest (typically 30-60 seconds).
-
A sufficient number of scans to achieve a high signal-to-noise ratio.
-
A calibrated 90° pulse.
-
-
-
Data Processing and Analysis:
-
Process the spectrum with appropriate phasing and baseline correction.
-
Integrate a well-resolved signal from the analyte and a signal from the internal standard.
-
Calculate the purity using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard
-
IS = Internal Standard
-
Purity Assessment Workflow
The following diagram illustrates a logical workflow for the comprehensive purity assessment of synthesized this compound.
Caption: Workflow for Purity Assessment of this compound.
Conclusion
The purity assessment of synthesized this compound requires a multi-faceted analytical approach. While GC-MS and HPLC are powerful techniques for identifying and quantifying a wide range of impurities, qNMR stands out for its ability to provide an accurate, absolute purity value without the need for a specific reference standard of the analyte. For rigorous quality control in research and drug development, a combination of these methods is recommended to ensure a comprehensive understanding of the compound's purity profile.
References
- 1. chemistnotes.com [chemistnotes.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Acetoacetic-Ester Synthesis [organic-chemistry.org]
- 4. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 5. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emerypharma.com [emerypharma.com]
- 7. ethz.ch [ethz.ch]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pubsapp.acs.org [pubsapp.acs.org]
- 11. nmr.chem.ox.ac.uk [nmr.chem.ox.ac.uk]
A Comparative Guide to 1,4-Dione Cyclization: Reaction Times and Methodologies
For researchers, scientists, and professionals in drug development, the efficient synthesis of heterocyclic compounds is a cornerstone of innovation. The cyclization of 1,4-diones is a fundamental transformation that provides access to a variety of important five-membered heterocycles, such as furans and pyrroles, as well as carbocycles like cyclopentenones. The choice of cyclization strategy can significantly impact reaction times, yields, and overall efficiency. This guide provides an objective comparison of the reaction times for three common 1,4-dione cyclization methods: the Paal-Knorr furan synthesis, the Feist-Benary furan synthesis, and the intramolecular aldol condensation.
This comparison summarizes quantitative data from experimental studies to facilitate the selection of the most appropriate method for a given synthetic challenge. Detailed experimental protocols for key examples are also provided to ensure reproducibility.
Comparison of Reaction Times
The following table summarizes the reaction times and yields for the cyclization of 1,4-diones under various conditions, highlighting the significant differences between the methodologies.
| Reaction Name | Substrate | Catalyst/Reagent | Solvent | Temperature (°C) | Reaction Time | Yield (%) |
| Paal-Knorr Furan Synthesis | Hexane-2,5-dione | p-Toluenesulfonic acid (p-TsOH) | Toluene | Reflux | Several hours | High |
| Hexane-2,5-dione | Microwave Irradiation | Acetic Acid | 170 | 12 min | High | |
| Feist-Benary Furan Synthesis | Ethyl acetoacetate & α-chloroacetone | Pyridine | Not specified | Not specified | Not specified | Not specified |
| Intramolecular Aldol Condensation | Hexane-2,5-dione | Sodium Hydroxide (NaOH) | Water/Ethanol | Warm | Not specified | High |
Note: Direct quantitative comparison for the Feist-Benary synthesis with a simple 1,4-dione like hexane-2,5-dione is not applicable as it requires an α-halo ketone and a β-dicarbonyl compound as starting materials. The data for the intramolecular aldol condensation often lacks precise, universally reported reaction times as the reaction is typically monitored for completion.
Key Observations and Avenues for Optimization
The Paal-Knorr synthesis, a classical method for furan synthesis from 1,4-diones, has seen significant advancements in reducing reaction times.[1] While traditional methods involving protic or Lewis acids often require prolonged heating for several hours, the advent of microwave-assisted organic synthesis has revolutionized this process.[1] Microwave irradiation can dramatically accelerate the reaction, reducing the time required to mere minutes while maintaining high yields.[2][3]
The Feist-Benary synthesis offers an alternative route to substituted furans, proceeding through the reaction of an α-halo ketone with a β-dicarbonyl compound in the presence of a base like ammonia or pyridine.[4][5]
The intramolecular aldol condensation of 1,4-diones, typically base-catalyzed, leads to the formation of cyclopentenone derivatives.[6] This reaction is a powerful tool for the construction of five-membered carbocyclic rings.
Experimental Protocols
Below are detailed experimental protocols for the key cyclization reactions discussed.
Microwave-Assisted Paal-Knorr Furan Synthesis of 2,5-Dimethylfuran
Materials:
-
Hexane-2,5-dione
-
Acetic Acid
-
Microwave Reactor
Procedure:
-
A solution of hexane-2,5-dione in acetic acid is prepared in a microwave-safe reaction vessel equipped with a stir bar.
-
The vessel is sealed and placed in the cavity of a microwave reactor.
-
The reaction mixture is irradiated at a power of 150 W for 12 minutes, with the internal temperature reaching approximately 170°C.[7]
-
After cooling, the reaction mixture is diluted with a suitable organic solvent (e.g., ethyl acetate) and washed with a saturated solution of sodium bicarbonate to neutralize the acetic acid.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude product.
-
Purification by distillation or column chromatography affords pure 2,5-dimethylfuran.
Base-Catalyzed Intramolecular Aldol Condensation of Hexane-2,5-dione
Materials:
-
Hexane-2,5-dione
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Procedure:
-
Hexane-2,5-dione is dissolved in a mixture of ethanol and water in a round-bottom flask equipped with a stir bar and a reflux condenser.
-
An aqueous solution of sodium hydroxide is added dropwise to the stirred solution at room temperature.
-
The reaction mixture is then gently warmed and stirred. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and neutralized with a dilute acid (e.g., hydrochloric acid).
-
The product, 3-methyl-2-cyclopenten-1-one, is extracted with a suitable organic solvent (e.g., diethyl ether).
-
The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure.
-
The crude product can be purified by distillation or column chromatography.
Logical Workflow for 1,4-Dione Cyclization
The following diagram illustrates the different cyclization pathways available for a 1,4-dione substrate, leading to either a furan (via Paal-Knorr synthesis) or a cyclopentenone (via intramolecular aldol condensation).
Caption: Cyclization pathways of a 1,4-dione.
This guide provides a foundational understanding of the reaction time considerations for different 1,4-dione cyclization methods. For specific applications, further optimization of reaction conditions, including catalyst, solvent, and temperature, is recommended to achieve the desired outcome with maximum efficiency.
References
- 1. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 2. Microwave-Assisted Paal-Knorr Reaction - Three-Step Regiocontrolled Synthesis of Polysubstituted Furans, Pyrroles and Thiophenes [organic-chemistry.org]
- 3. researchgate.net [researchgate.net]
- 4. Feist–Benary synthesis - Wikipedia [en.wikipedia.org]
- 5. Feist-Benary_synthesis [chemeurope.com]
- 6. quora.com [quora.com]
- 7. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the spectral data available for 8-Methylnonane-2,5-dione and related diketone compounds. It is intended to assist researchers in identifying and characterizing these molecules through common spectroscopic techniques. While direct spectral data from commercial databases is not reproduced here, this guide directs researchers to primary sources and offers standardized experimental protocols for data acquisition.
Comparison of Spectral Data Availability
Spectral data for this compound and its structural analogs are available across several databases. The primary repository for the most comprehensive datasets, including 13C NMR, GC-MS, and IR spectra, is Wiley's SpectraBase.[1] The following table summarizes the availability of spectral information for the target compound and selected alternatives.
| Compound | Molecular Formula | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) | Infrared (IR) Spectroscopy |
| This compound | C10H18O2 | GC-MS data available in SpectraBase[1] | 13C NMR data available in SpectraBase[1] | Vapor Phase IR data available in SpectraBase[1] |
| Nonane-2,5-dione | C9H16O2 | GC-MS data available in SpectraBase[2] | 13C NMR data available in SpectraBase[2] | Vapor Phase IR data available in SpectraBase[2] |
| 3-Methylnonane-2,4-dione | C10H18O2 | GC-MS data available in SpectraBase[3] | 13C NMR data available in SpectraBase[3] | Data may be available in specialized databases |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic techniques used in the analysis of diketones.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile organic compounds.
Objective: To separate the components of a sample and identify this compound and related compounds based on their mass-to-charge ratio (m/z) and fragmentation patterns.
Instrumentation:
-
Gas Chromatograph (GC) equipped with a capillary column (e.g., 5% phenyl-methylpolysiloxane).
-
Mass Spectrometer (MS) with an electron ionization (EI) source.
Procedure:
-
Sample Preparation: Dissolve a small amount of the sample (typically 1 mg/mL) in a volatile organic solvent such as dichloromethane or hexane.
-
Injection: Inject 1 µL of the prepared sample into the GC inlet, which is maintained at a high temperature (e.g., 250 °C) to ensure rapid volatilization.
-
Chromatographic Separation: The sample is carried by an inert gas (e.g., helium) through the capillary column. The temperature of the column is gradually increased (a temperature program) to separate compounds based on their boiling points and interactions with the stationary phase.
-
Ionization: As the separated compounds elute from the GC column, they enter the MS source, where they are bombarded with a high-energy electron beam (typically 70 eV), causing them to ionize and fragment.
-
Mass Analysis: The resulting positively charged ions are accelerated and separated based on their m/z ratio by a mass analyzer (e.g., a quadrupole).
-
Detection: A detector records the abundance of each ion at each m/z value, generating a mass spectrum.
-
Data Analysis: The resulting mass spectrum is compared with spectral libraries (e.g., NIST, Wiley) to identify the compound.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides detailed information about the carbon skeleton of a molecule.
Objective: To determine the number of unique carbon atoms and their chemical environments in this compound and related compounds.
Instrumentation:
-
NMR Spectrometer (e.g., 300 MHz or higher).
-
5 mm NMR tubes.
Procedure:
-
Sample Preparation: Dissolve approximately 10-50 mg of the compound in 0.5-1.0 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). The choice of solvent is critical to avoid interfering signals.
-
Acquisition: Place the NMR tube in the spectrometer probe. The experiment is typically run with proton decoupling to simplify the spectrum, resulting in a single peak for each unique carbon atom.
-
Data Processing: The acquired free induction decay (FID) is Fourier transformed to produce the NMR spectrum.
-
Spectral Analysis: The chemical shift (δ) of each peak, reported in parts per million (ppm), is indicative of the electronic environment of the carbon atom. Carbonyl carbons in ketones typically resonate in the downfield region of the spectrum (around 200-220 ppm).
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.
Objective: To identify the characteristic carbonyl (C=O) and other functional group vibrations in this compound and related compounds.
Instrumentation:
-
FTIR Spectrometer.
-
Sample holder (e.g., salt plates for neat liquids, ATR crystal).
Procedure:
-
Sample Preparation:
-
Neat Liquid: A drop of the liquid sample is placed between two salt plates (e.g., NaCl or KBr).
-
Attenuated Total Reflectance (ATR): A small amount of the sample is placed directly on the ATR crystal. This is a common and convenient method for both liquids and solids.
-
-
Background Spectrum: A background spectrum of the empty sample holder or clean ATR crystal is recorded to subtract atmospheric and instrumental interferences.
-
Sample Spectrum: The sample is placed in the beam path, and the infrared spectrum is recorded.
-
Data Analysis: The positions of the absorption bands (in wavenumbers, cm⁻¹) are correlated with specific molecular vibrations. For diketones, the most prominent absorption is the C=O stretch, typically found in the range of 1700-1725 cm⁻¹.
Visualizing the Analytical Workflow
The following diagram illustrates a typical workflow for the spectral analysis of a novel diketone compound.
Conclusion
The characterization of this compound and related diketones relies on a combination of modern spectroscopic techniques. While comprehensive spectral data for these specific compounds are primarily housed in commercial databases such as SpectraBase, this guide provides the necessary framework for researchers to approach their analysis. By following the detailed experimental protocols for GC-MS, ¹³C NMR, and FTIR, and by understanding the typical workflow for spectral data interpretation, scientists and drug development professionals can confidently identify and characterize these and other novel compounds.
References
A Researcher's Guide to the Synthesis of Substituted 1,4-Diones: A Comparative Analysis of Modern Synthetic Routes
For researchers, scientists, and professionals in drug development, the 1,4-dione scaffold is a cornerstone of synthetic chemistry, serving as a versatile precursor to a wide array of heterocyclic compounds and biologically active molecules. The efficient and selective synthesis of substituted 1,4-diones is therefore a critical endeavor. This guide provides a comparative analysis of four prominent synthetic methodologies: the Stetter reaction, a green three-component reaction in water, the tungstate-catalyzed oxidation of naphthalenols, and nucleophilic substitution on 1,4-quinones.
Comparative Performance of Synthetic Routes
The selection of an optimal synthetic route to a desired substituted 1,4-dione is contingent on several factors, including the desired substitution pattern, the availability of starting materials, and the importance of adhering to green chemistry principles. The following table summarizes the key quantitative parameters of the four benchmarked methods.
| Synthetic Route | Typical Substrates | Catalyst/Reagent | Solvent | Temp. (°C) | Time (h) | Yield (%) | Key Advantages |
| Stetter Reaction | Aromatic/aliphatic aldehydes, α,β-unsaturated ketones | N-Heterocyclic Carbene (NHC) or Cyanide | DMSO, THF | Room Temp. | 12-24 | 60-95% | Good functional group tolerance; forms C-C bonds. |
| Three-Component Reaction | α-Ketoaldehydes, 1,3-dicarbonyl compounds, various nucleophiles | None | Water | Room Temp. | 1-4 | 80-95% | Green (catalyst-free, aqueous medium); high atom economy. |
| Tungstate-Catalyzed Oxidation | Naphthalenols | Na₂WO₄·2H₂O / H₂O₂ | Acetonitrile | 10-40 | 1-3 | 70-90% | Selective for naphthoquinones; mild conditions. |
| Nucleophilic Substitution | Halogenated 1,4-quinones, amines, thiols | Base (e.g., Et₃N, Na₂CO₃) | Ethanol, Chloroform | Room Temp. - Reflux | 1-6 | 75-95% | Direct installation of heteroatom substituents. |
Experimental Protocols
Detailed methodologies for the key synthetic routes are provided below to facilitate their implementation in a laboratory setting.
Stetter Reaction for 1,4-Dione Synthesis
This protocol is a general procedure for the N-heterocyclic carbene (NHC)-catalyzed Stetter reaction between an aromatic aldehyde and a vinyl ketone.
Materials:
-
Aromatic aldehyde (1.0 equiv)
-
Vinyl ketone (1.2-1.5 equiv)
-
NHC catalyst (e.g., 3-benzyl-5-(2-hydroxyethyl)-4-methylthiazolium chloride) (0.1-0.2 equiv)
-
Base (e.g., triethylamine, DBU) (1.2-2.0 equiv)
-
Anhydrous solvent (e.g., THF, DMSO)
Procedure:
-
To a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), add the NHC catalyst and the anhydrous solvent.
-
Add the base to the solution and stir for 10-15 minutes at room temperature to generate the active carbene.
-
Add the aromatic aldehyde to the reaction mixture and stir for a further 10 minutes.
-
Slowly add the vinyl ketone to the reaction mixture.
-
Allow the reaction to stir at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 1,4-dione.
Three-Component Synthesis of 1,4-Diketones in Water
This environmentally benign method allows for the rapid synthesis of 1,4-diketone scaffolds from readily available starting materials.[1]
Materials:
-
α-Ketoaldehyde (e.g., phenylglyoxal) (1.0 equiv)
-
1,3-Dicarbonyl compound (e.g., acetylacetone) (1.0 equiv)
-
Nucleophile (e.g., indole, pyrrole, thiophenol) (1.0 equiv)
-
Water
Procedure:
-
In a flask, dissolve the α-ketoaldehyde and the 1,3-dicarbonyl compound in water.
-
Add the nucleophile to the solution.
-
Stir the reaction mixture vigorously at room temperature for 1-4 hours. Monitor the reaction progress by TLC.
-
Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.
-
If the product does not precipitate, extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
If necessary, purify the product by recrystallization or column chromatography.
Tungstate-Catalyzed Oxidation of Naphthalenols
This method provides a selective route to naphthalene-1,4-diones from naphthalenols under mild oxidative conditions.[2]
Materials:
-
Naphthalenol (1.0 equiv)
-
Sodium tungstate dihydrate (Na₂WO₄·2H₂O) (0.025 - 0.05 equiv)
-
Hydrogen peroxide (H₂O₂, 30% aqueous solution) (3.0 - 10.0 equiv)
-
Acetonitrile
Procedure:
-
To a solution of the naphthalenol in acetonitrile, add sodium tungstate dihydrate.
-
Cool the mixture in an ice bath (or as required) and add the hydrogen peroxide solution dropwise.
-
Stir the reaction at the specified temperature (e.g., 10-40 °C) for 1-3 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the mixture with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield the naphthalene-1,4-dione.
Nucleophilic Substitution on 2,3-Dichloro-1,4-Naphthoquinone
This procedure describes the synthesis of N- and S-substituted 1,4-naphthoquinones via nucleophilic aromatic substitution.[3][4][5]
Materials:
-
2,3-Dichloro-1,4-naphthoquinone (1.0 equiv)
-
Amine or thiol nucleophile (1.0 - 2.2 equiv)
-
Base (e.g., triethylamine, sodium carbonate) (if required)
-
Solvent (e.g., ethanol, chloroform)
Procedure:
-
Dissolve 2,3-dichloro-1,4-naphthoquinone in the chosen solvent in a round-bottom flask.
-
Add the amine or thiol nucleophile to the solution. If the nucleophile is an ammonium or thiol salt, a base may not be necessary. For free amines or thiols, add a suitable base.
-
Stir the reaction mixture at room temperature or under reflux for 1-6 hours. The progress of the reaction can often be observed by a color change and should be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
If a precipitate has formed, collect the product by filtration and wash with a cold solvent.
-
If no precipitate forms, remove the solvent under reduced pressure.
-
Partition the residue between water and an organic solvent (e.g., dichloromethane).
-
Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate to dryness.
-
Purify the crude product by column chromatography or recrystallization.
Visualization of Synthetic Strategies
The following diagrams illustrate the conceptual workflows and relationships between the different synthetic approaches to substituted 1,4-diones.
Caption: Decision tree for selecting a synthetic route to 1,4-diones.
Caption: The Paal-Knorr synthesis: a key transformation of 1,4-diones.[6][7][8][9]
References
- 1. Facile synthesis of 1,4-diketones via three-component reactions of α-ketoaldehyde, 1,3-dicarbonyl compound, and a nucleophile in water - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Reactions of 2,3-dichloro-1,4-naphthoquinone with piperidine, amine and some thiol nucleophile [tandf.figshare.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Paal–Knorr synthesis - Wikipedia [en.wikipedia.org]
- 7. alfa-chemistry.com [alfa-chemistry.com]
- 8. researchgate.net [researchgate.net]
- 9. Paal-Knorr Furan Synthesis [organic-chemistry.org]
Safety Operating Guide
Proper Disposal of 8-Methylnonane-2,5-dione: A Step-by-Step Guide for Laboratory Professionals
This guide provides essential safety and logistical information for the proper disposal of 8-Methylnonane-2,5-dione in a laboratory setting. The procedures outlined are intended for researchers, scientists, and drug development professionals to ensure safe handling and environmental responsibility.
Chemical and Physical Properties
Due to the lack of specific data for this compound, the following table summarizes the known properties of its structural isomer, 3-Methyl-2,4-nonanedione. These properties suggest that the compound is a combustible liquid that is immiscible with water.
| Property | Value | Reference |
| Molecular Formula | C10H18O2 | [1][2][3][4] |
| Molecular Weight | 170.25 g/mol | [2][3][4] |
| Appearance | Colorless to yellowish liquid | [4] |
| Water Solubility | Immiscible | |
| Storage Class | Combustible liquids |
Hazard Assessment
Based on the available information for 3-Methyl-2,4-nonanedione, the compound is not classified as hazardous under the Globally Harmonized System (GHS) by the majority of notifying companies.[2] However, one supplier's SDS indicates that it may cause skin and serious eye irritation, as well as allergic skin reactions.[1] Given this potential for irritation, appropriate personal protective equipment (PPE) should be worn during handling and disposal.
Step-by-Step Disposal Protocol
The following protocol is a general guideline for the disposal of small quantities of this compound, assuming it is not a hazardous waste.
1. Waste Characterization and Segregation:
-
Confirm with your institution's EHS department whether this compound is classified as a non-hazardous waste.
-
Do not mix this waste with any other chemicals. Keep it in a separate, clearly labeled waste container.
2. Containerization:
-
Use a chemically compatible, leak-proof container for waste accumulation.
-
The container must be in good condition and have a secure screw-top cap.
-
Label the container clearly with "Waste this compound" and the date of accumulation.
3. Accumulation and Storage:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
The storage area should be well-ventilated and away from sources of ignition.
4. Disposal Request:
-
Once the container is full or you are ready for disposal, submit a chemical waste pickup request to your institution's EHS department.
-
Follow their specific procedures for scheduling a waste pickup.
5. Spill Management:
-
In case of a small spill, absorb the material with an inert absorbent such as vermiculite, dry sand, or earth.
-
Collect the absorbed material and place it in a sealed container for disposal as chemical waste.
-
For larger spills, evacuate the area and contact your institution's emergency response team.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
References
Essential Safety and Operational Guide for 8-Methylnonane-2,5-dione
This guide provides crucial safety and logistical information for the handling and disposal of 8-Methylnonane-2,5-dione in a laboratory setting. The following procedures are based on general best practices for handling flammable liquids and ketones, as a specific Safety Data Sheet (SDS) for this compound was not located. Researchers, scientists, and drug development professionals should always consult with their institution's Environmental Health and Safety (EHS) department for specific guidance.
Chemical Properties and Hazards
| Property | Value | Source |
| Molecular Formula | C10H18O2 | [1] |
| Molecular Weight | 170.25 g/mol | [1] |
| Appearance | Colorless to pale yellow clear liquid (estimated) | [2] |
| Boiling Point | 235.00 to 236.00 °C @ 760.00 mm Hg (for 3-methyl-2,4-nonanedione) | [2] |
| Flash Point | 215.00 °F (101.67 °C) (for 3-methyl-2,4-nonanedione) | [2] |
Note: Some physical properties are for the related compound 3-methyl-2,4-nonanedione and should be used as an estimate.
Personal Protective Equipment (PPE)
A comprehensive PPE plan is critical when handling this compound. The following table summarizes the recommended PPE based on the potential hazards.
| Body Part | Required PPE | Rationale |
| Eyes/Face | Safety glasses with side shields or chemical splash goggles. A face shield is recommended when handling larger quantities or when there is a splash hazard. | Protects against splashes and vapors which may cause eye irritation. |
| Hands | Chemical-resistant gloves are essential. Butyl rubber or Viton™ gloves are recommended for handling ketones.[3][4] Nitrile gloves may offer limited protection for incidental contact but should be changed immediately upon contamination. | Prevents skin contact, which may cause irritation or absorption. Standard latex or nitrile gloves may not be resistant to ketones.[3] |
| Body | A flame-resistant lab coat should be worn over clothing that covers the entire body. | Protects against splashes and potential flash fires. |
| Respiratory | Work should be conducted in a certified chemical fume hood to avoid inhalation of vapors. If a fume hood is not available or if exposure limits are exceeded, a NIOSH-approved respirator with organic vapor cartridges is required. | Vapors may be irritating to the respiratory tract. |
| Feet | Closed-toe shoes made of a non-porous material. | Protects feet from spills. |
Handling and Storage Procedures
Proper handling and storage are vital to minimize risks.
Handling:
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.
-
Ignition Sources: Keep away from heat, sparks, open flames, and other ignition sources.[5] Use non-sparking tools and equipment.
-
Grounding: Ground and bond containers when transferring material to prevent static discharge.[5]
-
Personal Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
Storage:
-
Container: Store in a tightly closed, properly labeled container.
-
Location: Store in a cool, dry, well-ventilated area away from incompatible materials such as strong oxidizing agents.[5]
-
Flammables Cabinet: Store in a designated flammables storage cabinet.
Spill and Disposal Plan
In the event of a spill or for routine disposal, follow these procedures.
Spill Response:
-
Evacuate: Immediately evacuate the area if the spill is large or in a poorly ventilated space.
-
Control Ignition Sources: Eliminate all ignition sources.
-
Containment: For small spills, use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbed material into a sealed container for disposal.
-
Decontamination: Clean the spill area with soap and water.
Waste Disposal:
-
Container: Collect all waste containing this compound in a properly labeled, sealed container.
-
Regulations: Dispose of the waste in accordance with all local, state, and federal regulations. Contact your institution's EHS department for specific disposal procedures.
Experimental Workflow
The following diagram illustrates a typical workflow for handling this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

